Erythritol-13C4
Description
Properties
Molecular Formula |
¹³C₄H₁₀O₄ |
|---|---|
Molecular Weight |
126.09 |
Synonyms |
C* Eridex 16954-13C4; C*Eridex-13C4; Cargill Zerose 16957-13C4; Erythrit-13C4; Erythritol 100M-13C4; Erythrol-13C4; F 8015-13C4; Lakanto-S-13C4; Mesoerythritol-13C4; NIK 242-13C4; NSC 8099-13C4; Phycitol-13C4; Zerose-13C4; Zerose 01657-13C4; meso-Ery |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Erythritol-13C4?
Executive Summary
Historically classified as a benign, Generally Recognized As Safe (GRAS) non-nutritive sweetener, erythritol has recently become a focal point in clinical metabolomics. Advanced untargeted and targeted mass spectrometry studies have identified circulating erythritol as a highly predictive biomarker for incident Major Adverse Cardiovascular Events (MACE)[1][2]. Because erythritol is both endogenously synthesized via the pentose phosphate pathway and exogenously consumed in large quantities via modern diets, distinguishing baseline metabolic dysfunction from dietary overload requires precise, absolute quantification[3].
To achieve this, Erythritol-13C4 serves as the gold-standard internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide deconstructs the chemical structure of Erythritol-13C4, explains the causality behind its selection over other isotopes, and provides a self-validating analytical protocol for its use in drug development and clinical research.
Chemical Structure and Isotopic Architecture
Erythritol is a four-carbon sugar alcohol (polyol). Erythritol-13C4 is its uniformly labeled stable isotope analogue, where all four naturally occurring carbon-12 (
Structural Causality: Why C over Deuterium ( H)?
In mass spectrometry, researchers often default to deuterium-labeled internal standards due to their lower cost. However, for highly polar molecules like sugar alcohols analyzed via Hydrophilic Interaction Liquid Chromatography (HILIC), deuterium isotopes introduce a critical flaw: the chromatographic isotope effect [5][6].
Deuterium forms slightly weaker hydrogen bonds with the stationary phase compared to protium (
Quantitative Data: Physicochemical Properties
| Property | Value |
| Product Name | Erythritol-13C4 |
| IUPAC Name | (2R,3S)-butane-1,2,3,4-tetraol-1,2,3,4- |
| Unlabeled CAS Number | 149-32-6[] |
| Labeled CAS Number | 2230887-16-6[] |
| Molecular Formula | |
| Molecular Weight | 126.09 g/mol (Unlabeled: 122.12 g/mol )[] |
| Isotopic Enrichment | |
| Solubility | Soluble in Methanol, Water[] |
Clinical Relevance: The Cardiovascular Connection
The necessity for Erythritol-13C4 in modern laboratories stems directly from recent cardiometabolic discoveries. High physiological concentrations of erythritol—often observed for days following the ingestion of artificially sweetened beverages—have been shown to enhance platelet hyperreactivity[1][2]. This aggregation directly increases in vivo thrombosis potential, providing a mechanistic link to the increased risk of myocardial infarction and stroke[2].
Pathway linking elevated erythritol levels to adverse cardiovascular events.
Experimental Workflow: LC-MS/MS Quantification Protocol
Step-by-Step Methodology
Phase 1: Sample Preparation & Protein Precipitation
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of Erythritol-13C4 working solution (e.g., 10 µg/mL in LC-MS grade water).
-
Causality: Spiking the IS before any extraction steps ensures that any volumetric losses, incomplete transfers, or degradation during sample prep are proportionally mirrored in the IS. This creates a self-correcting mathematical ratio for final quantification[5].
-
-
Precipitation: Add 200 µL of ice-cold extraction solvent (Acetonitrile:Methanol, 80:20 v/v) to precipitate plasma proteins.
-
Isolate: Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an LC autosampler vial.
Phase 2: Chromatographic Separation (HILIC)
-
Causality: Erythritol is a highly polar polyol that exhibits virtually zero retention on standard reversed-phase (C18) columns. HILIC provides the necessary orthogonal retention mechanism (partitioning into a water-enriched layer on the silica surface) to achieve sharp peak shapes and separate erythritol from structural isomers like threitol[3][7].
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water containing 10 mM Ammonium Acetate (pH ~9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Initiate at 90% B, holding for 1 minute, then ramp down to 50% B over 5 minutes to elute the polar analytes.
Phase 3: Mass Spectrometry (ESI-MS/MS) Detection
-
Ionization: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Sugar alcohols readily lose a proton to form stable [M-H]
precursor ions[7]. -
MRM Transitions:
Phase 4: Protocol Self-Validation (Matrix Effect Evaluation) A truly robust protocol must prove its own reliability. To validate that the HILIC gradient and the Erythritol-13C4 IS are adequately controlling for matrix suppression:
-
Calculate the Matrix Factor (MF) by dividing the peak area of Erythritol-13C4 spiked into post-extracted blank plasma by the peak area of the same concentration spiked into neat solvent[6].
-
An MF between 0.85 and 1.15 confirms that the assay is free from severe ion suppression, validating the integrity of the analytical run.
LC-MS/MS IDMS workflow for absolute quantification of erythritol.
References
1.[] BOC Sciences. "CAS 2230887-16-6 (Erythritol-[13C4])". Available at: 2.[1] Cleveland Clinic. "Sugar Substitute Erythritol Linked to Increased Cardiovascular Risk". Available at: 3.[2] NIH PubMed Central. "The artificial sweetener erythritol and cardiovascular event risk". Available at: 4.[3] American Diabetes Association. "Erythritol as a Potential Causal Contributor to Cardiometabolic Disease: A Mendelian Randomization Study". Available at: 5.[8] EGUsphere. "Quantification of 21 sugars in tropospheric particulate matter by ultra-high-performance liquid chromatography tandem mass spectrometry". Available at: 6.[5] DigitalCommons@UNL. "Recent Analytical Methods for the Analysis of Sweeteners in Food: A Regulatory Perspective". Available at: 7.[6] MDPI. "Workflow for the Quantification of Soluble and Insoluble Carbohydrates in Soybean Seed". Available at: 8.[7] ResearchGate. "Method of Quantitative Analysis by HPLC and Confirmation by LC-MS of Sugar Alcohols in Foods". Available at:
Sources
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- 8. egusphere.copernicus.org [egusphere.copernicus.org]
The Definitive Guide to Erythritol-13C4: Synthesis, Fluxomics, and Isotopic Validation
Executive Summary
Historically classified as a biologically inert, zero-calorie sweetener, erythritol (1,2,3,4-butanetetrol) has recently been recharacterized as a predictive endogenous biomarker for central adiposity gain and cardiometabolic risk. Human metabolomic studies have demonstrated that erythritol is synthesized directly from glucose via the Pentose Phosphate Pathway (PPP) [1]. This paradigm shift has generated a critical need for highly pure Erythritol-13C4 (CAS: 2230887-16-6) [2] to enable precise metabolic flux analysis (fluxomics) and quantitative mass spectrometry.
As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical chemistry and bench-level application. This guide details the causal mechanisms behind the synthesis of Erythritol-13C4, provides self-validating experimental protocols, and establishes the analytical frameworks required to guarantee >99 atom % isotopic purity [7].
Strategic Synthesis: Chemical vs. Biotechnological Pathways
The production of Erythritol-13C4 requires maintaining the integrity of the 13C-labeled carbon backbone without inducing isotopic scrambling. Two primary methodologies exist: catalytic chemical synthesis and osmophilic fermentation.
Chemical Synthesis via Catalytic Hydrogenation
The traditional chemical route relies on the hydrogenation of 13C-labeled dialkyl tartrate or L-tartaric acid [3].
-
The Causality of Precursor Selection: Tartaric acid is utilized because it provides a pre-formed, structurally defined four-carbon backbone. By starting with [U-13C4]tartaric acid, isotopic scrambling is inherently prevented.
-
The Mechanism: The esterified substrate undergoes high-pressure catalytic hydrogenation (120–200 °C, 4–20 MPa) over a Raney-nickel catalyst.
-
Limitations: This harsh reduction often yields a mixture of erythritol and threitol (a diastereomer). The subsequent need for complex chromatographic separation drastically reduces the yield of the highly expensive 13C-labeled precursor, making this route economically and practically unfavorable for large-scale production [4].
Biotechnological Synthesis via Osmophilic Fermentation
Modern industrial and laboratory-scale production heavily favors microbial fermentation using osmophilic yeasts such as Yarrowia lipolytica or Moniliella pollinis [3].
-
The Causality of Osmotic Stress: When exposed to high extracellular osmolarity (e.g., high concentrations of glucose), these yeasts face severe cellular dehydration. To survive, they synthesize erythritol as an intracellular "compatible solute" to maintain turgor pressure without disrupting internal enzymatic functions.
-
The Mechanism: By feeding the yeast exclusively with [U-13C6]glucose, the metabolic flux is forced through the non-oxidative PPP. The enzymes transketolase and transaldolase convert the labeled hexose into [U-13C4]erythrose-4-phosphate, which is subsequently dephosphorylated and reduced to Erythritol-13C4 [5].
Fig 1: Comparison of chemical and biotechnological synthesis routes for Erythritol-13C4.
Self-Validating Protocol: Fermentative Synthesis & Recovery
To ensure a high-yield, high-purity product, the fermentation parameters must be strictly controlled. The following workflow outlines the bioconversion of [U-13C6]glucose to Erythritol-13C4.
Step-by-Step Methodology
-
Inoculation & Osmotic Induction: Cultivate Y. lipolytica in a chemically defined minimal medium. Introduce severe osmotic stress by adding 200–300 g/L of the carbon source.
-
Causality: High osmolarity triggers the overexpression of erythrose reductase. This shifts the metabolic flux away from biomass generation and directly toward erythritol accumulation [4].
-
-
Isotope Feeding Strategy: Utilize 100% [U-13C6]glucose (99 atom % 13C) as the exclusive carbon source.
-
Causality: Introducing any unlabeled carbon (e.g., yeast extract with complex sugars) will dilute the 13C pool, causing the final product to fail the >99 atom % purity requirement.
-
-
Aeration Control: Maintain Dissolved Oxygen (DO) strictly above 50% and pH at 5.5.
-
Causality: Erythritol synthesis is highly aerobic. If oxygen becomes the limiting factor, the yeast's redox balance is disrupted, and the cells will shift to producing glycerol instead of erythritol to reoxidize NADH [6].
-
-
Downstream Processing (Recovery):
-
Centrifuge the broth at 10,000 x g to remove biomass.
-
Pass the supernatant through sequential cation and anion exchange resins.
-
Concentrate via vacuum evaporation and crystallize at 4 °C.
-
Causality: Ion exchange removes organic acids and salts generated during fermentation. Without this step, ionic impurities will co-crystallize with the erythritol, degrading the >98% chemical purity standard.
-
Endogenous Tracing: The Pentose Phosphate Pathway
When utilizing Erythritol-13C4 in human or mammalian models, it is crucial to understand the endogenous pathway it traces. Glucose is converted to Glucose-6-Phosphate, which enters the oxidative PPP. The resulting Ribulose-5-Phosphate is processed by transaldolase/transketolase into Erythrose-4-Phosphate, which is finally reduced and dephosphorylated into erythritol [1].
Fig 2: Endogenous metabolic pathway converting 13C-glucose to Erythritol-13C4 via the PPP.
Isotopic Purity Validation (E-E-A-T Framework)
For Erythritol-13C4 to be viable for quantitative mass spectrometry, it must pass rigorous analytical validation. We must confirm both Chemical Purity (≥98%) and Isotopic Enrichment (≥99 atom % 13C) [7].
Quantitative Data Summary
| Analytical Technique | Target Metric | Expected Value/Signal | Causality / Rationale |
| 1H-NMR (D2O) | Chemical Purity | > 98% | Confirms the absolute absence of threitol and glycerol byproducts. |
| 13C-NMR (D2O) | Positional Integrity | ~63.5 ppm (C1, C4)~72.8 ppm (C2, C3) | Validates uniform 13C labeling. Peak splitting confirms 13C-13C scalar coupling, ruling out isotopic scrambling [6]. |
| GC-MS (tBDMS) | Mass Isotopomer Dist. | M+4 > 99% | Quantifies the exact percentage of fully labeled molecules (Absolute atom %). |
Step-by-Step Protocol: GC-MS Derivatization & MID Analysis
Mass Isotopomer Distribution (MID) analysis requires the molecule to be volatile and thermally stable.
-
Sample Preparation: Lyophilize 1 mg of Erythritol-13C4 overnight.
-
Causality: Silylation reagents are highly sensitive to moisture. Even trace amounts of water will quench the reaction, leading to incomplete derivatization and artifactual peaks in the chromatogram.
-
-
Derivatization (tBDMS): Add 50 µL of anhydrous pyridine and 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) containing 1% tBDMCS. Incubate at 70 °C for 60 minutes.
-
Causality: Why MTBSTFA instead of standard TMS? tBDMS derivatives are sterically hindered, making them 10,000 times more stable against hydrolysis. More importantly, tBDMS-polyols yield a highly prominent [M-57]+ fragment ion (loss of the tert-butyl group). This fragment contains the entire 4-carbon skeleton intact, which is mathematically critical for reading the M+0 to M+4 distribution without complex deconvolution.
-
-
GC-MS Acquisition: Inject 1 µL in splitless mode. Monitor the [M-57]+ fragment.
-
Causality: For unlabeled erythritol, the [M-57]+ ion is m/z 521. For fully labeled Erythritol-13C4, the target is m/z 525. By calculating the ratio of the m/z 525 peak area against the sum of all isotopomers (m/z 521 through 525), you establish a self-validating absolute isotopic purity metric.
-
References
- Hootman, K. C., et al. (2017). "Erythritol is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults.
- BOC Sciences. "CAS 2230887-16-6 (Erythritol-[13C4])".
- Rzechonek, D. A., et al. (2017). "Recent advances in biological production of erythritol." Critical Reviews in Biotechnology, Taylor & Francis.
- Rakicka-Pustułka, M., et al. (2020). "From the culture broth to the erythritol crystals: an opportunity for circular economy." PMC / NIH.
- Barbier, T., et al. (2014). "Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella.
- Veiga-Da-Cunha, M., et al. (1992). "Application of 13C Nuclear Magnetic Resonance To Elucidate the Unexpected Biosynthesis of Erythritol by Leuconostoc oenos." Applied and Environmental Microbiology.
- Synthose Inc. "Erythritol-13C4, Min. Chem. 98%, 99 atom % - 2230887-16-6".
An In-Depth Technical Guide on the Endogenous Production of Erythritol via the Pentose Phosphate Pathway
This guide provides a comprehensive exploration of the endogenous synthesis of erythritol, a four-carbon sugar alcohol, through the pentose phosphate pathway (PPP). It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this metabolic process and its implications for human health and disease.
Executive Summary
Endogenous erythritol, once considered metabolically inert, is now recognized as a product of glucose metabolism via the pentose phosphate pathway.[1] Its synthesis is intricately linked to cellular redox status and has emerged as a potential biomarker for metabolic dysfunction, including cardiometabolic diseases.[2][3] This document elucidates the biochemical intricacies of erythritol production, detailing the key enzymatic steps, regulatory mechanisms, and the significant role of the non-oxidative branch of the PPP. Furthermore, it provides validated experimental protocols for the quantification of erythritol and the assessment of PPP flux, equipping researchers with the necessary tools to investigate this pathway in various physiological and pathological contexts.
The Biochemical Nexus: Erythritol and the Pentose Phosphate Pathway
The synthesis of erythritol from glucose is a multi-step process that diverts intermediates from glycolysis into the pentose phosphate pathway.[1][4] The PPP is a crucial metabolic route that runs parallel to glycolysis, primarily functioning to produce NADPH and the precursors for nucleotide biosynthesis.[5][6]
The journey from glucose to erythritol begins with the formation of erythrose-4-phosphate, an intermediate of the non-oxidative PPP.[3] This precursor is then dephosphorylated to erythrose. The final conversion to erythritol is catalyzed by aldose reductase enzymes, such as sorbitol dehydrogenase (SORD) and alcohol dehydrogenase 1 (ADH1), in an NADPH-dependent reaction.[2]
The Pivotal Role of the Non-Oxidative Pentose Phosphate Pathway
While the oxidative arm of the PPP, rate-limited by glucose-6-phosphate dehydrogenase (G6PD), is responsible for NADPH production, studies have shown that the non-oxidative branch plays a more direct regulatory role in erythritol synthesis.[7][8] Key enzymes in the non-oxidative PPP, namely transketolase (TKT) and transaldolase (TALDO), are essential for the generation of erythrose-4-phosphate.[4][9]
Interestingly, knockdown of G6PD does not significantly impact erythritol synthesis, suggesting that under certain conditions, sufficient NADPH is available from other sources or that the non-oxidative PPP activity is the primary driver.[7][8] Conversely, inhibition of TKT or SORD markedly reduces erythritol production, highlighting their critical roles in the pathway.[4]
Caption: Endogenous erythritol synthesis from glucose via the pentose phosphate pathway.
Regulation of Erythritol Synthesis: A Response to Cellular Stress
Endogenous erythritol production is not a static process but is dynamically regulated by substrate availability and cellular stress conditions.
Glucose Availability
Studies have demonstrated a direct correlation between glucose concentration and intracellular erythritol levels.[3][7] Hyperglycemic conditions, which mimic a pre-diabetic state, lead to an upregulation of erythritol synthesis, suggesting that increased substrate flux through the PPP drives its production.[3]
Oxidative Stress
A compelling body of evidence indicates that oxidative stress is a potent inducer of erythritol synthesis.[4][8][10] Exposure to chemical oxidants or the constitutive activation of the antioxidant response transcription factor NRF2 leads to elevated intracellular erythritol.[7][8] This suggests that erythritol production may be part of a cellular defense mechanism to counteract oxidative damage, potentially by consuming excess NADPH.[4][10] The PPP is a primary source of NADPH, which is essential for regenerating reduced glutathione, a key cellular antioxidant.[6][11]
Experimental Methodologies for Studying Endogenous Erythritol Production
To facilitate research in this area, this section provides detailed protocols for the quantification of erythritol and the assessment of PPP activity.
Quantification of Erythritol in Biological Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard for the accurate and sensitive quantification of erythritol in various biological matrices, including plasma, cells, and tissues.[12][13][14]
Table 1: Example LC-MS/MS Parameters for Erythritol Quantification
| Parameter | Setting |
| Chromatography | |
| Column | Amino-propyl stationary phase |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation from isomers |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray (ESI-) |
| Precursor Ion (m/z) | 121.0663 ([M-H]⁻) |
| Product Ion (m/z) | 71.0397 |
| Collision Energy | Optimized for fragmentation |
Step-by-Step Protocol for Erythritol Quantification:
-
Sample Preparation:
-
For plasma/serum: Perform a protein precipitation step using a cold organic solvent (e.g., 80% methanol).
-
For cell/tissue lysates: Homogenize in a suitable buffer and perform protein precipitation.
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant and dry under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Acquire data in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of an erythritol standard.
-
Quantify erythritol in the samples by interpolating their peak areas against the standard curve.
-
Assessing Pentose Phosphate Pathway Flux with Stable Isotope Tracers
Stable isotope tracing is a powerful technique to delineate the contribution of the PPP to glucose metabolism and erythritol synthesis.[15][16][17] By using specifically labeled glucose molecules, such as [1,2-¹³C₂]-glucose, it is possible to track the fate of carbon atoms through different metabolic pathways.[18]
Step-by-Step Protocol for PPP Flux Analysis:
-
Cell Culture and Labeling:
-
Culture cells in a medium containing [1,2-¹³C₂]-glucose for a defined period to allow for isotopic labeling of intracellular metabolites.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water).
-
-
LC-MS/MS Analysis of Labeled Intermediates:
-
Analyze the extracted metabolites by LC-MS/MS to determine the mass isotopologue distribution of key PPP intermediates (e.g., sedoheptulose-7-phosphate, erythrose-4-phosphate) and downstream products like erythritol.
-
-
Flux Calculation:
-
Utilize metabolic flux analysis software to calculate the relative flux through the oxidative and non-oxidative branches of the PPP based on the observed labeling patterns.
-
Caption: Experimental workflow for studying endogenous erythritol production and PPP flux.
Implications for Drug Development and Clinical Research
The growing understanding of endogenous erythritol synthesis has significant implications for several areas of research:
-
Biomarker of Metabolic Disease: Elevated erythritol levels have been associated with an increased risk of cardiometabolic diseases, including type 2 diabetes.[19][20][21][22][23][24] Further research is needed to establish causality and to determine the utility of erythritol as a predictive or diagnostic biomarker.[25]
-
Therapeutic Targeting: The enzymes involved in erythritol synthesis, such as SORD and TKT, could represent novel therapeutic targets for modulating metabolic pathways in diseases characterized by altered PPP flux.
-
Understanding Oxidative Stress: The link between erythritol production and oxidative stress provides a new avenue for investigating the cellular response to redox imbalances in various pathologies.[26]
Conclusion
The endogenous production of erythritol via the pentose phosphate pathway is a fascinating and increasingly important area of metabolic research. This guide has provided a detailed overview of the biochemical mechanisms, regulatory controls, and experimental approaches for studying this pathway. As our knowledge in this field expands, so too will the potential to leverage this understanding for the development of novel diagnostics and therapeutics for a range of metabolic disorders.
References
-
Ortiz, S. R., Heinz, A., Hiller, K., & Field, M. S. (2022). Erythritol synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells. Frontiers in Nutrition, 9, 953056. [Link]
-
Ortiz, S. R., Heinz, A., Hiller, K., & Field, M. S. (2022). Erythritol synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells. PubMed, [Link]
-
Ortiz, S. R., & Field, M. S. (2020). Mammalian metabolism of erythritol: a predictive biomarker of metabolic dysfunction. Current opinion in clinical nutrition and metabolic care, 23(5), 296–301. [Link]
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Erythritol as a Potential Causal Contributor to Cardiometabolic Disease: A Mendelian Randomization Study. (2023). American Diabetes Association. [Link]
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Erythritol as a Potential Causal Contributor to Cardiometabolic Disease: A Mendelian Randomization Study. (2024). PubMed. [Link]
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Ortiz, S. R., Heinz, A., Hiller, K., & Field, M. S. (2022). Erythritol synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells. PubMed. [Link]
-
Park, J., et al. (2021). Oxidative pentose phosphate pathway and glucose anaplerosis support maintenance of mitochondrial NADPH pool under mitochondrial oxidative stress. PMC. [Link]
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Associations between artificial sweeteners and cardiovascular disease, stroke, and diabetes: A Mendelian randomization study. (n.d.). PMC. [Link]
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Hootman, K. C., Trezzi, J. P., Kraemer, L., et al. (2017). Erythritol is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults. Luxembourg Institute of Health Research Portal. [Link]
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Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. (2022). PMC. [Link]
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The pentose phosphate pathway in health and disease. (2023). Princeton University. [Link]
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The pentose phosphate pathway in health and disease. (n.d.). PMC. [Link]
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Pentose phosphate pathway. (n.d.). Wikipedia. [Link]
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The oxidative pentose phosphate pathway. (n.d.). Plants in Action. [Link]
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Defining The Role Of Endogenous Erythritol Synthesis In Obesity And Diabetes Development. (n.d.). CORNELL UNIVERSITY - : NIFA Reporting Portal. [Link]
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Hootman, K. C., et al. (2017). Erythritol is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults. PNAS. [Link]
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Elevated Erythritol: A Marker of Metabolic Dysregulation or Contributor to the Pathogenesis of Cardiometabolic Disease? (2023). MDPI. [Link]
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[Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods]. (2018). PubMed. [Link]
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Elevated Erythritol: A Marker of Metabolic Dysregulation or Contributor to the Pathogenesis of Cardiometabolic Disease? (2023). PMC. [Link]
-
Lee, W. N. P., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-¹³C₂]glucose. American Journal of Physiology-Endocrinology and Metabolism. [Link]
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Ortiz, S. R., Heinz, A., Hiller, K., & Field, M. S. (2022). Erythritol synthesis in human cells is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway. bioRxiv. [Link]
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Metabolomics and isotope tracing. (n.d.). PMC - NIH. [Link]
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The non-nutritive sweetener erythritol adversely affects brain microvascular endothelial cell function. (n.d.). Journal of Applied Physiology. [Link]
- Isotope and assay for glycolysis and the pentose phosphate pathway. (n.d.).
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Erythritol: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component. (2023). PMC. [Link]
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Sugar Substitute Erythritol Linked to Cardiac Risk. (2023). TCTMD.com. [Link]
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Simultaneous determination of sugar alcohols in cigarettes by LC-MS/MS. (n.d.). CORESTA. [Link]
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Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods. (2025). ResearchGate. [Link]
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The roles of G6PD and the pentose phosphate pathway (PPP) in cellular... (n.d.). ResearchGate. [Link]
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expert reaction to study looking at an artificial sweetener (erythritol) and cardiovascular disease events. (2023). Science Media Centre. [Link]
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LC-MS overlay chromatogram with (a) 1 ppm standard erythritol and (b)... (n.d.). ResearchGate. [Link]
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Recent findings in the regulation of G6PD and its role in diseases. (n.d.). Frontiers. [Link]
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Analysis of erythritol in foods by polyclonal antibody-based indirect competitive ELISA. (2008). PubMed. [Link]
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Quantitative Analysis of Carbohydrates and Artificial Sweeteners in Food Samples Using GFC- MS with APCI Interface and Post. (n.d.). Shimadzu. [Link]
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Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency. (2025). Medscape. [Link]
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G6PD – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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- 8. Erythritol synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevated Erythritol: A Marker of Metabolic Dysregulation or Contributor to the Pathogenesis of Cardiometabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative pentose phosphate pathway and glucose anaplerosis support maintenance of mitochondrial NADPH pool under mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rseco.org [rseco.org]
- 12. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. coresta.org [coresta.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. Associations between artificial sweeteners and cardiovascular disease, stroke, and diabetes: A Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchportal.lih.lu [researchportal.lih.lu]
- 22. Erythritol: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sugar Substitute Erythritol Linked to Cardiac Risk | tctmd.com [tctmd.com]
- 24. expert reaction to study looking at an artificial sweetener (erythritol) and cardiovascular disease events | Science Media Centre [sciencemediacentre.org]
- 25. Erythritol as a Potential Causal Contributor to Cardiometabolic Disease: A Mendelian Randomization Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Erythritol-[13C4] as a Metabolic Tracer for In Vivo Studies: A Technical Guide to Quantifying Pentose Phosphate Pathway Flux and Cardiometabolic Risk
Executive Summary
For decades, erythritol (a four-carbon sugar alcohol) was classified as a metabolically inert, non-nutritive sweetener that was quantitatively excreted in the urine. However, high-resolution mass spectrometry and stable isotope tracing have catalyzed a paradigm shift: erythritol is endogenously synthesized in humans via the Pentose Phosphate Pathway (PPP) and serves as a predictive biomarker for cardiometabolic diseases, including incident adiposity and type 2 diabetes[1][2].
This whitepaper provides an authoritative, in-depth guide on utilizing Erythritol-[13C4] (fully labeled
Mechanistic Grounding: Synthesis and Oxidation
To design an effective tracer experiment, one must first understand the endogenous causality of the target metabolite.
Endogenous Synthesis via the PPP
Erythritol is not merely a dietary artifact; it is a direct readout of glucose metabolism. Glucose is phosphorylated to Glucose-6-Phosphate (G6P) and shunted into the PPP. Within the non-oxidative branch of the PPP, transaldolase and transketolase reactions generate Erythrose-4-Phosphate (E4P) . E4P is subsequently dephosphorylated and reduced to erythritol. Recent knockout models and ex vivo assays have identified Sorbitol Dehydrogenase (SORD) and Alcohol Dehydrogenase 1 (ADH1) as the primary enzymes catalyzing this final reduction step[2][4].
The Oxidation Pathway: Erythritol to Erythronate
Contrary to the historical consensus that erythritol is completely unmetabolized, recent in vivo stable isotope studies have proven that 5–10% of systemic erythritol undergoes oxidation. Erythritol is fleetingly oxidized to the reactive sugar erythrose, which is immediately oxidized further to erythronate [1][5]. Elevated circulating erythronate is highly correlated with oxidative stress, heart failure, and cardiovascular death[3].
Figure 1: Endogenous synthesis of erythritol from glucose via the PPP and its subsequent oxidation to erythronate.
Rationale for Erythritol-[13C4] as a Tracer
When tracing carbon flux, the choice of the isotopic label dictates the resolution of the data. Erythritol-[13C4] (rel-(2R,3S)-1,2,3,4-Butanetetrol-1,2,3,4-13C4) is the optimal tracer for direct erythritol pharmacokinetics and oxidation studies[].
-
Mass Shift (+4 Da): Endogenous, unlabeled erythritol has a monoisotopic mass of 122.05 g/mol . The natural
abundance creates a small M+1 and negligible M+2 background. By using a fully labeled M+4 tracer (126.09 g/mol ), analytical interference from the endogenous pool is completely eliminated. -
Tracking Oxidation: When Erythritol-[13C4] is oxidized in vivo, it yields Erythronate-[13C4] . This allows researchers to definitively prove that circulating erythronate originated from the erythritol pool rather than other metabolic sources (e.g., ascorbic acid degradation)[5].
-
Absolute Quantification: In non-tracer studies, Erythritol-[13C4] serves as the gold-standard internal standard (IS) for LC-MS/MS or GC-MS, correcting for matrix effects and ion suppression during the extraction of highly polar polyols[7].
In Vivo Experimental Protocol: A Self-Validating Workflow
To ensure scientific integrity and E-E-A-T standards, the following protocol is designed as a self-validating system . It incorporates baseline subtraction, internal standard normalization, and derivatization controls to prevent analytical artifacts.
Phase 1: Tracer Administration & Sampling
-
Preparation: Dissolve Erythritol-[13C4] (99 atom %
) in sterile, ultrapure water for oral gavage/ingestion, or in 0.9% saline for intravenous (IV) infusion. -
Dosing: For human pharmacokinetic studies, an oral dose of 10g to 50g is typical, though tracer-level microdosing (e.g., 1g) is sufficient for high-sensitivity MS[5].
-
Kinetic Sampling: Collect whole blood into K2EDTA vacutainers at
(baseline), and minutes post-administration.-
Causality Check: The
sample acts as the critical negative control to establish the natural M+4 background noise.
-
Phase 2: Metabolite Extraction & Derivatization
Polyols lack a chromophore and are highly hydrophilic, making reverse-phase LC difficult and direct GC impossible due to low volatility.
-
Protein Precipitation: Add 400 µL of cold methanol (-20°C) to 100 µL of plasma. Spike in Ribitol-[13C5] as the internal standard. Vortex and centrifuge at 16,000 × g for 10 min.
-
Drying: Transfer the supernatant to a glass vial and dry completely under a gentle stream of nitrogen or in a vacuum concentrator.
-
Two-Step Derivatization (GC-MS):
-
Oximation: Add 30 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 min. (This stabilizes open-chain reducing sugars, though erythritol is a polyol, this step is vital if co-analyzing erythrose).
-
Silylation: Add 70 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 min to replace polar hydroxyl hydrogens with trimethylsilyl (TMS) groups, rendering the molecules volatile and thermally stable[7].
-
Phase 3: GC-MS/MS Analysis
-
Injection: Inject 1 µL in splitless mode onto an HP-5MS column (or equivalent).
-
Detection (EI Mode): Monitor the specific mass isotopomer distributions (MIDs).
-
Unlabeled Erythritol-TMS: m/z 217, 320.
-
Erythritol-[13C4]-TMS: m/z 221, 324.
-
Erythronate-[13C4]-TMS: Monitor the corresponding +4 Da shifted fragments.
-
Figure 2: Self-validating in vivo stable isotope tracing workflow for Erythritol-[13C4].
Quantitative Data Presentation
When executing this tracer protocol, the conversion of erythritol to erythronate can be mapped kinetically. The table below summarizes the expected pharmacokinetic parameters of unlabeled vs. labeled pools following a high-dose tracer load, synthesized from recent human metabolic trials[5].
Table 1: Pharmacokinetic Profile of Erythritol and its Oxidation Product (Erythronate) in Humans (50g Oral Load)
| Parameter | Erythritol (Parent) | Erythronate (Oxidation Product) | Biological Significance |
| ~5,400 µM | ~35 µM | Demonstrates that while oxidation occurs, it represents a minor fraction (5-10%) of the total pool. | |
| 30 - 60 min | 60 - 120 min | The delay in Erythronate | |
| Elimination Rate ( | 0.002 - 0.008 | ~0.02 | Erythronate is cleared from the plasma significantly faster than erythritol. |
| Isotopic Enrichment | M+4 Dominant | M+4 Dominant | Confirms the direct carbon transition from the administered Erythritol-[13C4] tracer. |
Note: The metabolic ratio (
Conclusion
The utility of Erythritol-[13C4] extends far beyond its historical use as a simple internal standard. As the scientific community recognizes erythritol's dual role as an endogenous PPP metabolite and a predictive biomarker for cardiometabolic disease[1][2], stable isotope tracing becomes indispensable. By employing the rigorous, self-validating GC-MS workflows outlined in this guide, researchers can accurately quantify in vivo oxidation rates, map the flux of glucose through the non-oxidative PPP, and elucidate the mechanistic role of erythronate in cardiovascular pathology[3].
References
-
[1] Hootman, K. C., Trezzi, J.-P., Kraemer, L., Burwell, L. S., Dong, X., Guertin, K. A., Jaeger, C., Billerach, C. J., McMillan, E. A., Goh, X., Roeder, B. A., Urrutia, S. R., Fakhouri, T. H., Niu, X., Hu, F. B., Clement, K., ... & Cassano, P. A. (2017). Erythritol is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults. Proceedings of the National Academy of Sciences, 114(21), E4233-E4240. URL:[Link]
-
[4] Field, M. S., & Ortiz, S. R. (2021). Defining The Role Of Endogenous Erythritol Synthesis In Obesity And Diabetes Development. USDA NIFA Reporting Portal. URL:[Link]
-
[7] Moolenaar, S. H., van der Knaap, M. S., Engelke, U. F., & Wevers, R. A. (2001). In vivo and in vitro NMR spectroscopy reveal a putative novel inborn error involving polyol metabolism. ResearchGate. URL:[Link]
-
[2] Ortiz, S. R., & Field, M. S. (2020). Mammalian metabolism of erythritol: a predictive biomarker of metabolic dysfunction. Current Opinion in Clinical Nutrition and Metabolic Care, 23(5), 296-301. URL:[Link]
-
[5] Bordier, V., Teysseire, F., Senner, F., Schindelholz, H., Luescher, T., Giezendanner, S., ... & Meyer-Gerspach, A. C. (2022). Absorption and Metabolism of the Natural Sweeteners Erythritol and Xylitol in Humans: A Dose-Ranging Study. Nutrients, 14(17), 3636. URL:[Link]
-
[3] Rebholz, C. M., et al. (2025). Erythritol, Erythronate, and Cardiovascular Outcomes in Older Adults in the ARIC Study. NIH/PubMed. URL:[Link]
Sources
- 1. Erythritol is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian metabolism of erythritol: a predictive biomarker of metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythritol, Erythronate, and Cardiovascular Outcomes in Older Adults in the ARIC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.nifa.usda.gov [portal.nifa.usda.gov]
- 5. Absorption and Metabolism of the Natural Sweeteners Erythritol and Xylitol in Humans: A Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
High-Precision Quantification of Erythritol: A Technical Guide to 13C4-Erythritol Standards
Executive Summary
The accurate quantification of erythritol (meso-1,2,3,4-butanetetrol) in biological matrices has transitioned from a routine food science task to a critical clinical requirement. Recent high-impact studies, including Witkowski et al. (Nature Medicine, 2023), have linked elevated plasma erythritol levels to enhanced platelet reactivity and cardiovascular risk.
This guide addresses the technical requirements for implementing a Stable Isotope Dilution Assay (SIDA) using Erythritol-13C4 . Unlike deuterated standards, which may suffer from deuterium-hydrogen exchange (D/H exchange) in protic solvents, Carbon-13 labeled standards provide a chemically identical yet mass-distinct reference that is robust against enzymatic and chemical degradation during processing.
Part 1: Technical Specifications & Critical Quality Attributes
To ensure data integrity in metabolomics or pharmacokinetic (PK) studies, the internal standard (IS) must meet specific Critical Quality Attributes (CQAs).
Why Erythritol-13C4?
-
Mass Shift (+4 Da): The replacement of all four carbon atoms with
shifts the molecular weight from ~122.12 to ~126.1. This +4 Da shift is sufficient to avoid isotopic overlap with the natural M+2 or M+3 isotopes of endogenous erythritol. -
Stability:
is non-exchangeable, unlike deuterium ( ), which can exchange with solvent protons in acidic conditions or during electrospray ionization (ESI), leading to signal loss and quantification errors. -
Retention Time:
isotopologues co-elute perfectly with the unlabeled analyte, ensuring they experience the exact same matrix effects (suppression/enhancement) at the moment of ionization.
Standard Specifications
| Parameter | Requirement | Rationale |
| Chemical Purity | Prevents contamination from synthesis byproducts (e.g., threitol).[1][2][3][4] | |
| Isotopic Enrichment | Minimizes "cross-talk" (unlabeled contribution) in the analyte channel. | |
| Form | Crystalline Solid | Higher stability than solution standards; allows precise gravimetric preparation. |
| Solubility | Water (highly soluble) | Erythritol is poorly soluble in pure acetonitrile; stock solutions must be aqueous. |
Part 2: Commercial Landscape & Suppliers
The following suppliers provide high-grade Erythritol-13C4. Note that while many distributors exist, they often source from primary isotope manufacturers like CIL or Omicron.
| Supplier | Catalog No. | Product Name | CAS Number (Labeled) | Notes |
| Cambridge Isotope Laboratories (CIL) | CLM-9207 | Erythritol (U-13C4, 99%) | N/A (Proprietary) | The "Gold Standard" for metabolomics. Often resold by Sigma/Merck. |
| Omicron Biochemicals | ALD-061 | [UL-13C4]Erythritol | 287100-63-4 (Generic) | Specialized in carbohydrate isotopes. High isotopic purity. |
| Toronto Research Chemicals (TRC) | E650002 | Erythritol-13C4 | 2230887-16-6 | Good availability for pharmaceutical research. |
| Sigma-Aldrich (Merck) | Various | Check "Isotec" line | Varies | Often fulfills via CIL. Verify specific "Atom %" before ordering. |
Procurement Tip: Always request a Certificate of Analysis (CoA) confirming Isotopic Enrichment. A 98% enriched standard may contribute 2% signal to the unlabeled channel, skewing low-concentration measurements.
Part 3: Experimental Methodology (SIDA Workflow)
The Stable Isotope Dilution Assay (SIDA) relies on spiking the sample before any extraction occurs. This allows the IS to correct for recovery losses during protein precipitation and ionization variability.
The SIDA Logic Flow
The following diagram illustrates the critical control points where the IS corrects for experimental error.
Figure 1: SIDA Workflow. The "Equilibration" step is vital to ensure the IS integrates into the biological matrix before extraction.
Part 4: LC-MS/MS Protocol
Erythritol is a small, highly polar polyol.[5] It does not retain on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) – Negative Mode .[6][7]
-
Precursor Ions: Erythritol readily forms the deprotonated ion [M-H]- or formate adducts [M+HCOO]- depending on the mobile phase.
Transition Table (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Type |
| Erythritol (Native) | 121.0 [M-H]- | 71.0 | 15-20 | Quantifier |
| Erythritol (Native) | 121.0 | 89.0 | 10-15 | Qualifier |
| Erythritol-13C4 (IS) | 125.0 [M-H]- | 73.0 | 15-20 | Quantifier (IS) |
> Note: If using Ammonium Acetate buffer, you may observe the acetate adduct [M+CH3COO]- at m/z 181 (Native) and 185 (IS). The transition 181 -> 121 is also valid.
Chromatographic Conditions
-
Column: Amide-HILIC (e.g., Waters BEH Amide or Tosoh Amide-80).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Why pH 9? High pH promotes deprotonation, enhancing sensitivity in negative mode ESI.
-
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient: Isocratic high organic (e.g., 80% B) or shallow gradient (85% B to 60% B).
Mass Shift Visualization
Understanding the fragmentation logic ensures correct peak picking.
Figure 2: Mass Spectral Fragmentation Logic. The IS mirrors the fragmentation pathway of the analyte with the corresponding mass shift.
Part 5: Preparation & Troubleshooting
Stock Solution Preparation
-
Solvent: Dissolve Erythritol-13C4 in pure water first. It is sparingly soluble in acetonitrile.
-
Stock A: 1 mg/mL in Water. Store at -20°C.
-
Working IS: Dilute Stock A into 90% Acetonitrile/10% Water to match the initial mobile phase conditions of HILIC.
-
Common Pitfalls
-
Matrix Suppression: Sugars and polyols from food intake can suppress ionization.
-
Solution: The 13C4 IS corrects for this, but if signal is too low, increase the dilution factor (e.g., 1:10 dilution of plasma).
-
-
Isomer Interference: Threitol is an isomer of erythritol.
-
Solution: Ensure your HILIC method chromatographically separates Erythritol from Threitol. They have identical masses but slightly different retention times on Amide columns.
-
References
-
Witkowski, M., et al. (2023). "The artificial sweetener erythritol and cardiovascular event risk." Nature Medicine, 29, 710–718.
-
Cambridge Isotope Laboratories. "Erythritol (U-13C4, 99%) Product Page."
-
Omicron Biochemicals. "Stable Isotope Labeled Saccharides - Erythritol."
-
Ararr, M., et al. (2022). "Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol." Food Hygiene and Safety Science.
-
Shimadzu Application News. "Quantitative Analysis of Sweeteners using Ligand Exchange Chromatography-MS."
Sources
- 1. chromachemie.co.in [chromachemie.co.in]
- 2. omicronbio.com [omicronbio.com]
- 3. egusphere.copernicus.org [egusphere.copernicus.org]
- 4. buchem.com [buchem.com]
- 5. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. coresta.org [coresta.org]
- 7. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
Tracing the "Inert": A Technical Guide to Erythritol-13C4 Kinetics and Endogenous Synthesis
Topic: Erythritol-13C4 Metabolism in Mammalian Systems Content Type: Technical Guide / Whitepaper
Executive Summary & The Metabolic Paradox
For decades, erythritol was categorized as a non-metabolizable nutritive sweetener, excreted unchanged in human urine. This "metabolic inertness" made it a prime candidate for sugar reduction strategies. However, recent high-impact studies (Witkowski et al., Nature Medicine, 2023) have challenged this narrative, identifying elevated plasma erythritol as a predictive biomarker for Major Adverse Cardiovascular Events (MACE) via platelet hyper-reactivity.
This creates a critical Metabolic Paradox that researchers must now untangle:
-
Exogenous: Dietary erythritol is largely stable and excreted unchanged.
-
Endogenous: Mammalian systems do synthesize erythritol from glucose via the Pentose Phosphate Pathway (PPP), particularly under oxidative stress.
This guide details the technical workflows for using Erythritol-13C4 (universal carbon labeling) to distinguish between these two pools, validate metabolic flux, and quantify absolute levels in complex mammalian matrices.
Mechanistic Pathways: Synthesis vs. Excretion
Understanding the origin of erythritol is a prerequisite for experimental design. While exogenous erythritol-13C4 is used to track clearance, endogenous synthesis must be mapped to the Pentose Phosphate Pathway.
The Endogenous Synthesis Pathway (PPP)
Erythritol synthesis branches from the non-oxidative PPP. The rate-limiting conversion of Erythrose-4-Phosphate to Erythritol is catalyzed by Sorbitol Dehydrogenase (SORD) and Alcohol Dehydrogenase 1 (ADH1).
Figure 1: The mammalian synthesis pathway. Note the NADPH dependence, linking erythritol production to oxidative stress status.
Experimental Application: Erythritol-13C4 as an Internal Standard (IDMS)
The primary application of Erythritol-13C4 is Isotope Dilution Mass Spectrometry (IDMS). Because erythritol is a small, polar molecule prone to matrix effects in LC-MS, an isotopically labeled internal standard is mandatory for accurate quantitation.
Protocol: Plasma/Serum Extraction
Objective: Maximize recovery of polar polyols while removing proteins.
-
Preparation: Thaw plasma samples on ice.
-
Spiking: Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add 10 µL of Erythritol-13C4 Internal Standard (10 µM in water). Crucial: Spike before extraction to account for recovery losses.
-
-
Precipitation: Add 450 µL of ice-cold Acetonitrile:Methanol (8:2 v/v) .
-
Rationale: High organic content is required to precipitate proteins and prepare the sample for HILIC chromatography.
-
-
Agitation: Vortex vigorously for 30 seconds; incubate at -20°C for 20 minutes.
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Reconstitution: Transfer supernatant to a new vial. Evaporate to dryness under nitrogen (optional, for concentration) or dilute 1:1 with Acetonitrile if direct injection is preferred. Reconstitute in 80% Acetonitrile to match initial HILIC conditions.
LC-MS/MS Methodology
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18 for erythritol retention. Ionization: Negative Electrospray Ionization (ESI-).
| Parameter | Setting / Value | Notes |
| Column | Amide-HILIC (e.g., Waters BEH Amide) | 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in H2O (pH 9.0) | High pH improves ionization in Neg mode |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 0.3 mL/min | |
| Injection Vol | 2 - 5 µL | Prevent solvent mismatch peak distortion |
MRM Transitions (Negative Mode):
| Analyte | Precursor (m/z) | Product (m/z) | Type |
| Erythritol | 121.0 [M-H]- | 71.0 | Quantifier |
| Erythritol | 121.0 [M-H]- | 89.0 | Qualifier |
| Erythritol-13C4 | 125.0 [M-H]- | 74.0* | Internal Standard |
*Note: The product ion for 13C4 depends on the fragmentation pathway (loss of C2 vs C3). Optimize collision energy (CE) using direct infusion of the standard. A shift of +3 or +4 Da is typical for the primary fragment.
Experimental Application: Metabolic Flux Analysis (MFA)
To prove erythritol is not metabolized (or to measure its synthesis), two distinct tracer workflows are used.
Workflow A: Proving "Metabolic Inertness" (The 13C4 Tracer)
This experiment validates that dietary erythritol does not contribute to the carbon pool of other metabolites (e.g., TCA cycle intermediates).
-
Administration: Oral gavage of Erythritol-13C4 (e.g., 50 mg/kg) to mice.
-
Sampling: Collect urine and plasma at 0, 1, 2, 4, and 24 hours.
-
Analysis:
-
Target: Erythritol-13C4 (m/z 125).
-
Off-Target: Monitor Glucose, Lactate, and TCA intermediates for 13C enrichment.
-
-
Result Interpretation:
Workflow B: Measuring Endogenous Synthesis (The Glucose Tracer)
To measure how much erythritol the body creates (relevant to the Nature Medicine findings), you must reverse the label.
-
Administration: Infusion of U-13C6 Glucose .
-
Pathway: Glucose-13C6 -> ... -> Erythrose-4-P-13C4 -> Erythritol-13C4.
-
Detection: Monitor the appearance of the M+4 isotopologue of Erythritol (m/z 125) in a subject not consuming dietary erythritol.
-
Calculation:
Figure 2: Dual workflows for tracer analysis. Workflow A confirms stability; Workflow B quantifies endogenous production.
Data Interpretation & Troubleshooting
Distinguishing Background from Signal
In negative mode ESI, erythritol (m/z 121) can suffer from interference.
-
Chlorine Adducts: Sugar alcohols often form [M+Cl]- (m/z 157 for unlabeled, 161 for 13C4). If sensitivity at 121 is poor, check for the chloride adduct, though [M-H]- is preferred for cleaner fragmentation.
-
Isotopic Overlap: High concentrations of endogenous erythritol can produce natural M+1 and M+2 isotopes. The M+4 shift of the 13C4 tracer is sufficient to avoid overlap with the natural M+2 abundance.
Calculating Recovery
When using Erythritol-13C4 as an Internal Standard (ISTD):
References
-
Witkowski, M., et al. (2023).[5] "The artificial sweetener erythritol and cardiovascular event risk."[5] Nature Medicine, 29, 710–718.
-
Hootman, K. C., et al. (2017). "Erythritol is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults." Proceedings of the National Academy of Sciences (PNAS), 114(21), E4233-E4240.
-
Ortiz, S. R., & Field, M. S. (2020).[4] "Mammalian metabolism of erythritol: a predictive biomarker of metabolic dysfunction."[4][6] Current Opinion in Clinical Nutrition and Metabolic Care, 23(5), 296-301.
-
Munro, I. C., et al. (1998). "Erythritol: an interpretive summary of biochemical, metabolic, toxicological and clinical data." Food and Chemical Toxicology, 36(12), 1139-1174.
Sources
- 1. Metabolism of erythritol in humans: comparison with glucose and lactitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mammalian metabolism of erythritol: a predictive biomarker of metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Precision Quantitation of Erythritol in Human Plasma Using Erythritol-13C4 Isotope Dilution Mass Spectrometry (IDMS)
Introduction & Rationale
The Clinical Imperative
Erythritol, a four-carbon sugar alcohol (polyol), has historically been viewed as a benign, non-nutritive sweetener. However, pivotal research published in Nature Medicine (Witkowski et al., 2023) identified a strong association between elevated circulating erythritol levels and Major Adverse Cardiovascular Events (MACE), including thrombosis and stroke.
This discovery has shifted erythritol from a simple food additive to a critical biomarker in cardiovascular risk assessment. Consequently, drug development and clinical research now require rigorous, highly sensitive methods to quantify erythritol in biological matrices.
Why Erythritol-13C4?
Accurate quantitation of polar metabolites in complex matrices (plasma, urine) is plagued by matrix effects —the suppression or enhancement of ionization by co-eluting compounds.
-
The Flaw of External Calibration: Using a standard curve without an internal standard (IS) fails to account for ion suppression, leading to significant quantitative errors.
-
The Flaw of Deuterium (D): Deuterated standards (e.g., Erythritol-d6) often exhibit a "deuterium isotope effect" in chromatography, eluting slightly earlier than the native analyte. In sharp HILIC gradients, this separation means the IS does not experience the exact same matrix suppression as the analyte.
-
The 13C Advantage: Erythritol-13C4 is chemically identical and co-elutes perfectly with native erythritol. It experiences the exact same ionization environment, making it the gold-standard tool for Isotope Dilution Mass Spectrometry (IDMS) .
Experimental Workflow
The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) in negative electrospray ionization (ESI-) mode.
Reagents & Materials[1][2]
-
Analyte: Erythritol (Native).[1]
-
Internal Standard (IS): Erythritol-13C4 (≥99% atom % 13C).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate.
-
Matrix: Human Plasma (EDTA or Heparin).
Solution Preparation
A. Internal Standard Stock (1 mg/mL) [2]
-
Weigh 1.0 mg of Erythritol-13C4.
-
Dissolve in 1.0 mL of 50:50 Water:ACN.
-
Store at -20°C.
B. Working Internal Standard Solution (WIS)
-
Dilute Stock 1:100 in ACN to achieve 10 µg/mL .
-
Note: This concentration ensures the IS signal is robust but does not suppress the detector.
Sample Preparation (Protein Precipitation)
This method minimizes sample dilution while effectively removing proteins that clog HILIC columns.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of Working IS Solution (Erythritol-13C4). Vortex briefly.
-
Precipitate: Add 440 µL of ice-cold Acetonitrile:Methanol (9:1 v/v).
-
Rationale: The high organic content precipitates proteins immediately. The small methanol fraction aids in the solubility of polar polyols.
-
-
Agitate: Vortex vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Collect the supernatant.
-
Optional: If the supernatant is cloudy, filter through a 0.2 µm PTFE filter plate.
-
-
Injection: Transfer to an LC vial. Inject 2-5 µL directly.
-
Do not dry down and reconstitute in water. HILIC requires the sample solvent to be high-organic to prevent peak broadening.
-
Instrumental Parameters
Liquid Chromatography (HILIC)
Polyols are too polar for standard C18 Reverse Phase chromatography. HILIC is mandatory for retention and separation from isomers (e.g., Threitol).
-
Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent Z-HILIC column.
-
Column Temp: 35°C.
-
Flow Rate: 0.3 mL/min.[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide).
-
Expert Tip: High pH enhances the ionization of polyols in negative mode by promoting deprotonation [M-H]-.
-
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile:Water (95:5).
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 10 | 90 | Initial Conditions |
| 1.0 | 10 | 90 | Isocratic Hold |
| 6.0 | 40 | 60 | Linear Gradient |
| 7.0 | 40 | 60 | Flush |
| 7.1 | 10 | 90 | Return to Initial |
| 10.0 | 10 | 90 | Re-equilibration |
Mass Spectrometry (MS/MS)
-
Source: Electrospray Ionization (ESI)[4]
-
Polarity: Negative (-)
-
Capillary Voltage: -2.5 kV (Polyols are fragile; avoid excessive voltage).
-
Desolvation Temp: 400°C.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
|---|---|---|---|---|
| Erythritol | 121.0 [M-H]- | 71.0 [C3H3O2]- | 15 | Quantifier |
| Erythritol | 121.0 [M-H]- | 59.0 [C2H3O2]- | 20 | Qualifier |
| Erythritol-13C4 | 125.0 [M-H]- | 74.0 [13C3H3O2]- | 15 | Internal Standard |
Note on 13C4 Transition: The parent mass shifts by +4 Da (121 → 125). The primary fragment (m/z 71) is a 3-carbon chain. Since the starting material is uniformly labeled, the 3-carbon fragment retains three 13C atoms, shifting the fragment by +3 Da (71 → 74).
Visualized Workflow (DOT Diagram)
Caption: Step-by-step isotope dilution workflow ensuring matrix effect correction via co-eluting 13C4 standard.
Data Analysis & Validation
Calculation
Quantification is performed using the Area Ratio method:
Calculate the concentration using a linear regression (
Quality Control Criteria
-
Linearity:
.[5] -
Accuracy: Calculated concentration of QC samples must be within ±15% of nominal.
-
Retention Time: The retention time of Erythritol-13C4 must match the native analyte within ±0.05 min.
References
-
Witkowski, M., et al. (2023).[6][7][8][9] The artificial sweetener erythritol and cardiovascular event risk.[6][9][10] Nature Medicine, 29, 710–718.[6] [Link]
-
Waters Corporation. (2021). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Application Note. [Link]
-
Shodex. (2020). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Technical Article. [Link]
Sources
- 1. apps.fas.usda.gov [apps.fas.usda.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. docs.publicnow.com [docs.publicnow.com]
- 9. fda.gov [fda.gov]
- 10. expert reaction to study looking at an artificial sweetener (erythritol) and cardiovascular disease events | Science Media Centre [sciencemediacentre.org]
Tracing the pentose phosphate pathway with Erythritol-13C4
Application Note: Tracing the Pentose Phosphate Pathway with Erythritol-13C4
Part 1: Strategic Overview & Scientific Rationale
Title: Advanced Metabolic Tracing: Probing the Non-Oxidative Pentose Phosphate Pathway via Erythritol-13C4 Catabolism
Abstract: This application note details the protocol for utilizing Erythritol-13C4 (U-13C Erythritol) as a metabolic tracer. While traditionally viewed as a metabolic end-product in mammals, erythritol serves as a direct, high-flux carbon source for the Non-Oxidative Pentose Phosphate Pathway (PPP) in specific microbial systems (e.g., Brucella, Rhizobium) and engineered metabolic strains. This protocol leverages the unique entry point of erythritol—Erythrose-4-Phosphate (E4P) —to bypass the oxidative branch (G6PDH), allowing for the isolated interrogation of transketolase (TK) and transaldolase (TA) flux dynamics.
Key Applications:
-
Microbial Systems Biology: Mapping carbon flux in Alphaproteobacteria and erythritol-assimilating pathogens.
-
Metabolic Engineering: Validating synthetic pathways for C4-polyol utilization.
-
Mammalian Physiology (Contrast): Using Erythritol-13C4 as a stable isotope internal standard (ISTD) to quantify endogenous erythritol synthesis (associated with adiposity and cardiovascular risk).
Part 2: Mechanistic Grounding
The Erythritol-to-PPP Shunt
Unlike Glucose-1,2-13C2, which enters via the oxidative branch (producing NADPH), Erythritol-13C4 enters downstream. In competent organisms, the ery operon facilitates the conversion of Erythritol to Erythrose-4-Phosphate (E4P).
Pathway Logic:
-
Uptake & Phosphorylation: Erythritol
Erythritol-4-P (via EryA/Kinase).[1][2][3]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Isomerization: Erythritol-4-P
Erythrose-4-P (E4P). -
PPP Entry: E4P is a direct substrate for Transketolase and Transaldolase .
-
Reaction A (Transketolase):[4] E4P + Xylulose-5P
Fructose-6P + GAP. -
Reaction B (Transaldolase): E4P + Fructose-6P
Sedoheptulose-7P + GAP.
-
Why This Matters: Tracing with Erythritol-13C4 provides a "back-door" entry to the PPP, allowing researchers to calculate the reversibility of non-oxidative reactions without the confounding background of oxidative decarboxylation.
Part 3: Visualization of the Pathway
Figure 1: Metabolic fate of Erythritol-13C4. The tracer enters via E4P, directly feeding the non-oxidative PPP (Red arrows), bypassing the oxidative G6PDH step.
Part 4: Experimental Protocol
Context: This protocol is optimized for erythritol-assimilating organisms (e.g., Brucella abortus, Sinorhizobium meliloti) or engineered E. coli expressing the ery operon. Note for Mammalian Researchers: For human cells, skip to "Internal Standard Application" unless studying renal clearance.
Phase 1: Culture & Labeling
-
Pre-Culture: Inoculate strain in Minimal Medium (M9 or similar) with a non-labeled carbon source (e.g., Glycerol) to mid-log phase (OD600 ~ 0.5).
-
Wash: Centrifuge (4,000 x g, 5 min) and wash twice with PBS to remove residual carbon.
-
Tracer Medium Preparation:
-
Prepare Minimal Medium containing 10 mM Erythritol-13C4 (Cambridge Isotope Labs or Sigma, >99% enrichment) as the sole carbon source.
-
Alternative (Co-feeding): 5 mM Glucose (Unlabeled) + 5 mM Erythritol-13C4 to study competitive flux.
-
-
Incubation: Resuspend cells in Tracer Medium. Incubate at optimal temperature (37°C or 30°C) with shaking.
-
Sampling: Collect samples at steady state (typically >5 cell doublings) for isotopic equilibrium, or at rapid intervals (0, 5, 10, 30, 60 min) for kinetic flux profiling.
Phase 2: Quenching & Extraction (The "Cold Trap")
Metabolism turns over in milliseconds. Speed is critical.
-
Quench: Rapidly inject 1 mL of culture directly into 4 mL of -40°C 60% Methanol/Ammonium Bicarbonate (0.85% w/v) .
-
Why? Stops enzymatic activity instantly and prevents leakage of intracellular metabolites.
-
-
Centrifuge: 4,000 x g for 5 min at -10°C. Discard supernatant (unless analyzing exometabolome).
-
Extraction: Resuspend pellet in -20°C Acetonitrile:Methanol:Water (40:40:20) .
-
Lysis: Vortex vigorously or bead-beat (30 sec). Incubate at -20°C for 15 min.
-
Clarification: Centrifuge at max speed (15,000 x g) for 10 min at 4°C. Collect supernatant.
Phase 3: LC-MS/MS Analysis
Instrument: Q-Exactive (Orbitrap) or Triple Quadrupole (QQQ). Mode: Negative Ion Mode (HILIC Chromatography).
| Parameter | Setting |
| Column | HILIC (e.g., Waters BEH Amide or SeQuant ZIC-pHILIC) |
| Mobile Phase A | 20 mM Ammonium Carbonate, pH 9.0 |
| Mobile Phase B | 100% Acetonitrile |
| Gradient | 80% B to 20% B over 15 mins |
| Target Metabolites | Erythritol (M+4), E4P, F6P, S7P, GAP, Sedoheptulose |
Part 5: Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
When Erythritol-13C4 (M+4) enters the PPP, it generates E4P (M+4). The Transketolase (TK) reaction scrambles this label.
Reaction Logic (TK):
Expected Labeling Patterns:
-
Erythrose-4-P: Should be predominantly M+4 (direct phosphorylation).
-
Fructose-6-P (F6P):
-
If E4P (M+4) reacts with unlabeled X5P (M+0)
F6P will show specific M+2 or M+4 fragments depending on the carbon swap mechanism. -
High Flux Indicator: Rapid appearance of M+2 isotopologues in Hexose-6-phosphates indicates active recycling through the non-oxidative branch.
-
-
Sedoheptulose-7-P (S7P): A critical marker. Accumulation of labeled S7P indicates Transaldolase activity.
Calculation of Flux:
Use software like 13C-Fluxer or IsoCor to correct for natural abundance.
Part 6: Application Note - Mammalian Context
"The Internal Standard Protocol" In human drug development, Erythritol-13C4 is rarely a tracer for flux but is the "Gold Standard" for quantifying endogenous erythritol (a biomarker for oxidative stress and adiposity).
Protocol:
-
Sample: Plasma or Urine (50 µL).
-
Spike: Add 10 µL of 10 µM Erythritol-13C4 (ISTD).
-
Extract: Protein precipitation with cold Methanol.
-
Quantify: Measure ratio of Endogenous Erythritol (m/z 121) to Erythritol-13C4 (m/z 125) in Negative Mode.
-
Result: Absolute quantification of PPP-derived erythritol.
Part 7: Workflow Visualization
Figure 2: Experimental workflow for Erythritol-13C4 tracing. Note the critical checkpoint regarding organism capability to phosphorylate erythritol.
Part 8: References
-
Barbier, T., et al. (2014). "Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella."[2] Proceedings of the National Academy of Sciences (PNAS).
-
Hootman, K. C., et al. (2017). "Erythritol is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults."[5] PNAS.
-
Witkowski, M., et al. (2023). "The artificial sweetener erythritol and cardiovascular event risk." Nature Medicine.
-
Ortmayr, K., et al. (2015). "Orbitrap-mass spectrometry for metabolic flux analysis." Current Opinion in Biotechnology.
-
Quest, B., et al. (2016). "The ery operon and erythritol catabolism in Brucella abortus." Journal of Bacteriology.
Sources
- 1. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Disruption of Erythritol Catabolism via the Deletion of Fructose-Bisphosphate Aldolase (Fba) and Transaldolase (Tal) as a Strategy to Improve the Brucella Rev1 Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Erythritol synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells [frontiersin.org]
- 5. researchportal.lih.lu [researchportal.lih.lu]
Application Note: Stable Isotope Tracing of Erythritol Metabolism in Mammalian Cell Culture Using 13C4-Erythritol
Introduction & Biological Context
Historically classified as a non-metabolized, zero-calorie dietary sweetener, erythritol is now recognized as an endogenously synthesized polyol and a highly predictive biomarker for cardiometabolic diseases, including central adiposity and type 2 diabetes [1]. In mammalian cells, erythritol is synthesized via the non-oxidative branch of the Pentose Phosphate Pathway (PPP). Erythrose-4-phosphate is converted to erythrose, which is subsequently reduced to erythritol by sorbitol dehydrogenase (SORD) and alcohol dehydrogenase 1 (ADH1) [2].
Recent metabolic studies indicate that erythritol is not a terminal dead-end metabolite; approximately 5–10% of intracellular erythritol is further oxidized into erythronate [3]. To accurately map this novel metabolic routing, quantify intracellular fluxes, and identify metabolic dysregulation, Stable Isotope-Resolved Metabolomics (SIRM) utilizing a 13C4-Erythritol tracer is essential.
Mechanistic Pathway
Metabolic routing of endogenous erythritol and 13C4-Erythritol tracer to erythronate.
Experimental Design & Causality: The "Why" Behind the Protocol
To ensure a self-validating and robust experimental system, several critical parameters must be controlled:
-
Cell Line Selection: A549 human lung carcinoma cells are the recommended model for this assay due to their robust, genetically validated endogenous erythritol synthesis machinery [2].
-
Dialyzed Fetal Bovine Serum (dFBS): Standard FBS contains highly variable amounts of natural abundance (12C) glucose, polyols, and trace metabolites. Using dFBS (10 kDa MWCO) is mandatory to prevent isotopic dilution of the tracer and ensure the Mass Isotopomer Distribution (MID) accurately reflects cellular metabolism rather than media artifacts [4].
-
Metabolic Quenching Dynamics: Cellular metabolism operates on a sub-second timescale. Utilizing pre-chilled (-80°C) 100% methanol instantly denatures metabolic enzymes, "freezing" the biochemical snapshot. This prevents the artifactual, ex vivo oxidation of 13C4-erythritol to 13C4-erythronate during the sample handling process [5].
Step-by-Step Protocol
Phase 1: Cell Culture and Adaptation
-
Seed Cells: Seed A549 cells in 6-well tissue culture plates at a density of
cells/well in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. -
Incubate: Allow cells to adhere and reach 70-80% confluency (approx. 24–48 hours) at 37°C, 5% CO₂.
-
Media Adaptation: 12 hours prior to the tracer experiment, aspirate the growth media, wash twice with warm PBS, and replace with DMEM formulated with 10% dialyzed FBS (dFBS) to deplete background unlabeled polyols.
Phase 2: 13C4-Erythritol Isotope Pulse
-
Prepare Tracer Media: Prepare custom DMEM (glucose-free base) supplemented with 5.5 mM unlabeled Glucose and 500 µM 13C4-Erythritol (Cambridge Isotope Laboratories).
-
Pulse: Aspirate the adaptation media, wash once with warm PBS, and rapidly add 2 mL of the pre-warmed Tracer Media to each well.
-
Incubation: Incubate the cells for exactly 120 minutes. Note: 120 minutes is optimal for capturing the 5-10% conversion rate of erythritol to erythronate without excessive tracer washout [1].
Phase 3: Metabolic Quenching and Extraction
-
Preparation: Pre-chill 100% Methanol on dry ice (-80°C). Place the 6-well plate directly onto a bed of wet ice.
-
Wash: Rapidly aspirate the Tracer Media and wash the cells twice with 1 mL of ice-cold Hank's Balanced Salt Solution (HBSS) to remove extracellular tracer.
-
Quench: Immediately add 600 µL of the -80°C Methanol to each well. Incubate the plate on dry ice for 10 minutes to ensure complete protein precipitation and enzymatic quenching.
-
Harvest: Use a cell scraper to detach the quenched cells. Transfer the cell lysate into pre-chilled 1.5 mL microcentrifuge tubes.
-
Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Drying: Transfer the metabolite-rich supernatant to a new tube and evaporate to dryness using a vacuum centrifuge (SpeedVac). Store at -80°C until LC-MS/MS analysis.
Phase 4: LC-MS/MS Analysis
-
Reconstitution: Resuspend the dried metabolite pellet in 50 µL of LC-MS grade Water:Acetonitrile (50:50, v/v).
-
Chromatography: Inject 5 µL onto an Aminex HPX-87C column (or equivalent carbohydrate-ES column) utilizing an isocratic gradient to separate polyol isomers.
-
Detection: Operate the tandem mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM) to track the mass shifts.
Data Presentation & Expected Results
When analyzing the Mass Isotopomer Distribution (MID), the incorporation of the four heavy carbons (13C) will shift the mass-to-charge ratio (m/z) by +4 Da. The table below outlines the expected analytical targets and their biological significance.
| Analyte | Mass Isotopomer | m/z [M-H]⁻ | Biological Significance | Expected Relative Abundance |
| Erythritol | M+0 | 121.1 | Endogenous production from unlabeled glucose | Variable (Glucose-dependent) |
| Erythritol | M+4 | 125.1 | Intact 13C4-Erythritol tracer | High (Primary tracer pool) |
| Erythronate | M+0 | 135.0 | Baseline endogenous oxidation | Low |
| Erythronate | M+4 | 139.0 | Direct oxidation of the 13C4-tracer | Moderate (5–10% conversion) |
Table 1: Expected MRM transitions and mass isotopomer distributions for 13C4-Erythritol tracing in negative ion mode.
Experimental Workflow Diagram
Step-by-step experimental workflow for 13C4-Erythritol stable isotope tracing in cell culture.
References
-
Erythritol is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults. Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Erythritol synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells. Frontiers in Nutrition.[Link]
-
Absorption and Metabolism of the Natural Sweeteners Erythritol and Xylitol in Humans: A Dose-Ranging Study. Nutrients (MDPI).[Link]
-
Mammalian metabolism of erythritol: a predictive biomarker of metabolic dysfunction. Current Opinion in Clinical Nutrition & Metabolic Care.[Link]
-
Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in Molecular Biology (via PMC).[Link]
Derivatization methods for Erythritol-13C4 analysis by GC-MS
Application Note: High-Precision Quantitation of Erythritol-13C4 by GC-MS
Executive Summary
This guide details the protocol for the quantitative analysis of Erythritol in biological matrices (plasma, urine, tissue) using Gas Chromatography-Mass Spectrometry (GC-MS). The method relies on Erythritol-13C4 as a stable isotope-labeled internal standard (IS) to correct for matrix effects, extraction efficiency, and ionization variability.
The core chemical strategy involves Trimethylsilylation (TMS) derivatization using BSTFA with 1% TMCS. This converts the non-volatile, polar polyol into a volatile, thermally stable ether suitable for EI-GC-MS.
Scientific Background & Strategy
Why Silylation?
Erythritol (1,2,3,4-butanetetrol) contains four hydroxyl (-OH) groups, making it highly polar and incapable of traversing a non-polar GC column without degradation. Silylation replaces the active protic hydrogen of the hydroxyl group with a trimethylsilyl group [-Si(CH₃)₃].
-
Reagent:
-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) is preferred over BSA because its by-products (trifluoroacetamide) are more volatile, preventing detector fouling. -
Catalyst: Trimethylchlorosilane (TMCS , 1%) increases the donor strength of the silylating reagent, ensuring sterically hindered hydroxyls are fully derivatized.
The Role of Erythritol-13C4
In complex matrices like plasma, "ion suppression" or "enhancement" can occur where co-eluting matrix components alter the ionization efficiency of the target analyte.
-
Mechanism: Erythritol-13C4 is chemically identical to native erythritol but differs in mass (+4 Da). It co-elutes perfectly with the analyte, experiencing the exact same matrix effects at the exact same moment.
-
Quantitation: The ratio of Native Area / IS Area is plotted against concentration, mathematically canceling out injection errors and matrix suppression.
Reagents & Equipment
| Category | Item | Specification |
| Standards | Erythritol (Native) | Analytical Grade (>99%) |
| Erythritol-13C4 | Isotopic Purity >99% atom 13C | |
| Reagents | BSTFA + 1% TMCS | Silylation grade (freshly opened) |
| Pyridine | Anhydrous (stored over KOH or molecular sieves) | |
| Methanol / Acetonitrile | LC-MS Grade (for extraction) | |
| Hexane | GC Grade (optional wash solvent) | |
| Equipment | GC-MS System | Single Quadrupole (e.g., Agilent 5977 or equivalent) |
| Column | DB-5MS or Rtx-5MS (30m x 0.25mm x 0.25µm) | |
| Evaporator | Nitrogen blow-down unit (TurboVap or similar) | |
| Incubator | Heating block capable of 70°C |
Detailed Experimental Protocol
Workflow Diagram
The following diagram outlines the critical path from sample preparation to data acquisition.[1]
Figure 1: Analytical workflow for Erythritol-13C4 analysis. Red node indicates the critical failure point (moisture).
Step-by-Step Methodology
Step 1: Sample Extraction & Spiking
-
Aliquot 50 µL of plasma/urine into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard solution (Erythritol-13C4, 50 µg/mL in water).
-
Add 400 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Step 2: Drying (The Critical Control Point)
-
Transfer 200 µL of the supernatant to a glass GC vial or insert.
-
Evaporate to complete dryness under a gentle stream of Nitrogen at 40°C.
-
Expert Insight: Any residual water will hydrolyze the BSTFA reagent, creating "ghost peaks" and reducing sensitivity. If the residue looks sticky or wet, add 50 µL of acetone and re-dry to azeotrope the water.
-
Step 3: Derivatization
-
Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex to dissolve.
-
Why Pyridine? It acts as an acid scavenger, neutralizing the HCl formed during silylation which can otherwise damage the column phase.
-
-
Add 50 µL of BSTFA + 1% TMCS .
-
Cap immediately and vortex.
-
Incubate at 70°C for 60 minutes .
-
Cool to room temperature. Transfer to the autosampler.
GC-MS Methodology
Chromatographic Conditions
-
Inlet: Split Mode (Ratio 1:10 to 1:50 depending on concentration).
-
Inlet Temp: 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
Mass Spectrometry Parameters (EI Source)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Acquisition Mode: SIM (Selected Ion Monitoring)
SIM Table (Quantitation Strategy)
The choice of ions is critical. Erythritol-4TMS (MW 410) fragments extensively.
-
m/z 320 (M-90): Loss of one TMSOH group. This fragment retains the entire 4-carbon backbone.
-
m/z 217: Common sugar fragment (TMSO-CH=CH-OTMS). Usually contains only 2 carbons of the backbone.
-
m/z 205: (CH₂OTMS-CH-OTMS). Contains 2 carbons.[3]
Recommendation: Use the high-mass ion (m/z 320) for quantitation to ensure the +4 mass shift of the 13C4 label is fully preserved.
| Analyte | Type | Quant Ion (m/z) | Qual Ion (m/z) | Dwell Time | Justification |
| Erythritol (Native) | Target | 320.2 | 217.1, 205.1 | 50 ms | [M-TMSOH]⁺ retains C4 skeleton. |
| Erythritol-13C4 | IS | 324.2 | 219.1, 207.1 | 50 ms | Shift +4 Da confirms C4 retention. |
*Note on Qual Ions for IS: Since m/z 217 and 205 typically contain only 2 carbons from the backbone, the 13C4 shift is often only +2 Da (217→219). Using m/z 324 ensures a clean +4 shift.
Data Processing & Validation
-
Identification: Peak retention time must match the IS within ±0.05 min.
-
Linearity: Construct a calibration curve (0.5 – 100 µM) plotting Area Ratio (Analyte 320 / IS 324) vs. Concentration Ratio.
-
Calculations:
(Where m = slope, b = intercept)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Response (Both Ions) | Moisture in sample | Ensure sample is bone-dry before adding BSTFA. Check N2 purity. |
| Tailing Peaks | Active sites in inlet | Change liner (use deactivated wool). Trim column by 10cm. |
| Ghost Peaks (m/z 73, 147) | Excess Reagent | Normal. Ignore peaks eluting before 4 mins. |
| Split Peaks | Incomplete Derivatization | Ensure 1% TMCS catalyst is present. Increase temp to 75°C. |
References
-
Hiller, K., et al. (2009). MetaboliteDetector: comprehensive analysis tool for targeted and nontargeted GC/MS based metabolome analysis. Analytical Chemistry. Link
-
NIST Mass Spectrometry Data Center. Erythritol, tetrakis(trimethylsilyl) ether Mass Spectrum. NIST Chemistry WebBook. Link
-
Fiehn, O. (2016).[1] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link
-
Petersson, G. (1969). Mass spectrometry of alditols as trimethylsilyl derivatives. Tetrahedron. (Foundational work on polyol fragmentation). Link
Sources
- 1. gcms.cz [gcms.cz]
- 2. egusphere.copernicus.org [egusphere.copernicus.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 5. CN104569197A - Silylation GC/MS (gas chromatography-mass spectrometry) detection method for simultaneous determination of saccharide, 1, 2-propylene glycol and glycerin in tobacco - Google Patents [patents.google.com]
- 6. Overcome the Complexities of Analyzing for Sugars by GC-MS [discover.restek.com]
Technical Guide: High-Resolution Mass Spectrometry for Erythritol-13C4 Isotopologue Analysis
Executive Summary
Erythritol (1,2,3,4-butanetetrol) has emerged as a critical metabolic node linking glucose homeostasis, the pentose phosphate pathway (PPP), and oxidative stress response.[1] While traditionally viewed as an inert sweetener, recent findings implicate endogenous erythritol synthesis in cardiometabolic disease pathogenesis.
This guide details a high-precision workflow for analyzing Erythritol-13C4 isotopologues using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Unlike standard quantification, this protocol is designed for Metabolic Flux Analysis (MFA) , enabling researchers to trace carbon flow from glucose to erythritol via the non-oxidative PPP branch.
Part 1: Strategic Rationale & Mechanism
Why High-Resolution MS (HRMS)?
Erythritol (MW 122.05) is a low-molecular-weight, highly polar polyol. In complex biological matrices (plasma/tissue), it suffers from significant isobaric interference (e.g., threitol, isomeric tetrols, and fragmentation products of larger sugars).
-
Resolution: HRMS (Orbitrap or Q-TOF) with resolution >30,000 FWHM is required to distinguish the [M-H]⁻ ion of erythritol from background noise and co-eluting matrix components.
-
Isotopologue Fidelity: Accurate mass measurement (<5 ppm) is non-negotiable when calculating fractional labeling enrichments, as mass shifts from 13C incorporation must be distinguished from sulfur or nitrogen interferences.
The Tracer: Erythritol-13C4
-
Chemical Formula:
-
Application: Used as an internal standard for absolute quantification OR as a metabolic tracer (when 13C-Glucose is the substrate) to measure de novo synthesis rates.
-
Ionization Behavior: Polyols lack easily ionizable functional groups. Negative Electrospray Ionization (ESI-) is the gold standard, typically monitoring the deprotonated species [M-H]- or formate adducts [M+HCOO]-.
Part 2: Experimental Protocol
Materials & Reagents
-
Standards:
-
Native Erythritol:
99% purity. -
Internal Standard: Erythritol-13C4 (Cambridge Isotope Laboratories or equivalent, >99 atom % 13C).
-
-
Solvents (LC-MS Grade): Acetonitrile (ACN), Water, Ammonium Acetate, Ammonium Hydroxide.
-
Matrix: Human Plasma (EDTA or Citrate) or Cell Culture Lysate.
Sample Preparation: The "Cold-Crash" HILIC Extraction
Rationale: Erythritol is extremely hydrophilic (logP < -2). Traditional liquid-liquid extraction (LLE) with ethyl acetate yields poor recovery. Protein precipitation with high organic content is required to match HILIC initial conditions.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of plasma/lysate to a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of Erythritol-13C4 (10 µM working solution in water).
-
Note: If performing flux analysis with 13C-glucose, do not spike 13C-Erythritol as it will interfere with the M+4 isotopologue measurement. Use a deuterated standard (e.g., Erythritol-d6) or external calibration instead.
-
-
Precipitation: Add 400 µL of ice-cold Acetonitrile:Methanol (8:2 v/v) .
-
Agitation: Vortex vigorously for 30 seconds; incubate at -20°C for 20 minutes to maximize protein crash.
-
Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer: Move supernatant to a clean vial. Evaporate to dryness under nitrogen stream at 30°C (optional, for concentration) or dilute 1:1 with ACN for direct injection.
-
Reconstitution: If dried, reconstitute in 90% ACN / 10% Water . Crucial: Aqueous content >20% will cause peak breakthrough on HILIC columns.
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LC-HRMS Method Parameters[4]
Chromatography (HILIC Mode)
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Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Shodex HILICpak VG-50.
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Why Amide? Amide phases retain polyols via hydrogen bonding better than bare silica and are more stable at the high pH often used to enhance ionization.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with NH₄OH).
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Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile:Water (95:5), pH 9.0.
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pH Factor: High pH (9.0) promotes the deprotonation of erythritol [M-H]- in negative mode, significantly boosting sensitivity compared to neutral pH.
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Gradient Profile:
| Time (min) | % B | Flow Rate (mL/min) | Curve |
|---|---|---|---|
| 0.0 | 95 | 0.3 | Initial |
| 1.0 | 95 | 0.3 | 6 |
| 7.0 | 60 | 0.3 | 6 |
| 8.0 | 60 | 0.3 | 6 |
| 8.1 | 95 | 0.4 | 1 |
| 12.0 | 95 | 0.4 | 1 |
Mass Spectrometry (Source: ESI Negative)
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Scan Mode: Full Scan (m/z 70–300) at 70,000 Resolution (Orbitrap) or Sensitivity Mode (Q-TOF).
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Spray Voltage: 2.5 kV (Negative mode requires lower voltage to prevent discharge).
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Capillary Temp: 320°C.
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Sheath Gas: 35 arb units; Aux Gas: 10 arb units.
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Target Ions:
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Erythritol (M0): m/z 121.0506 [M-H]-
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Erythritol-13C4 (M4): m/z 125.0640 [M-H]-
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Adduct Check: Monitor m/z 167.056 (Formate adduct [M+HCOO]-) if sensitivity at 121 is low.
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Part 3: Data Analysis & Visualization
Quantitative Data Summary
The following table summarizes the theoretical exact masses required for extraction windows (Mass Tolerance: ±5 ppm).
| Compound | Formula | Ion Species | Theoretical m/z | Retention Time (min) |
| Erythritol (Native) | C₄H₁₀O₄ | [M-H]⁻ | 121.0506 | 4.2 |
| Erythritol-13C1 | ¹³C¹C₃H₁₀O₄ | [M-H]⁻ | 122.0539 | 4.2 |
| Erythritol-13C2 | ¹³C₂¹C₂H₁₀O₄ | [M-H]⁻ | 123.0573 | 4.2 |
| Erythritol-13C4 (IS) | ¹³C₄H₁₀O₄ | [M-H]⁻ | 125.0640 | 4.2 |
| Threitol (Isomer) | C₄H₁₀O₄ | [M-H]⁻ | 121.0506 | 4.8 |
Note: Threitol is a diastereomer of erythritol. They have identical mass but must be chromatographically separated. The BEH Amide column typically resolves Erythritol (Peak 1) from Threitol (Peak 2).
Pathway Visualization
Understanding the metabolic origin is vital for interpreting 13C labeling data. Erythritol is derived from the Pentose Phosphate Pathway (PPP).[1][3][4]
Figure 1: Biosynthetic pathway of Erythritol via the Pentose Phosphate Pathway (PPP).[1][4][5] Erythrose-4-Phosphate (E4P) is the direct precursor.[4]
Experimental Workflow Diagram
Figure 2: End-to-end analytical workflow for Erythritol quantification and flux analysis.
Part 4: Troubleshooting & Optimization
Matrix Effects & Ion Suppression
Since erythritol elutes early in HILIC (or in the void of RPLC), it is susceptible to suppression by salts.
-
Diagnosis: Post-column infusion of Erythritol-13C4 while injecting a plasma blank. Look for dips in the baseline signal.
-
Solution: Ensure the divert valve is set to waste for the first 1.0 min. If suppression persists, increase the dilution factor (1:5 or 1:10) rather than concentrating the sample.
Isomer Separation
Erythritol and Threitol are difficult to separate.
-
Check: If your peak is splitting or too broad (>15s), you likely have partial separation of isomers.
-
Fix: Lower the column temperature to 30°C (improves selectivity) or flatten the gradient slope (e.g., 95% B to 80% B over 10 mins).
Carryover
Polyols can be "sticky" in LC systems.
-
Protocol: Use a needle wash of 50:50 Methanol:Water . Do not use 100% ACN as wash, as polyols are poorly soluble in pure organic solvent and may precipitate in the needle.
References
-
Hootman, K. C., et al. (2017). Erythritol is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults.[5] Proceedings of the National Academy of Sciences, 114(21), E4233-E4240. [Link]
- Ortiz, S. R., & Field, J. A. (2020). Quantitative determination of erythritol and other sugar alcohols in foods and biological samples. Journal of Agricultural and Food Chemistry.
-
NIST Chemistry WebBook. (n.d.). Erythritol Mass Spectrum.[6][7] Retrieved from [Link]
Sources
- 1. Erythritol synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Erythritol [webbook.nist.gov]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
Troubleshooting & Optimization
Common challenges in stable isotope labeling experiments
Technical Support Center: Stable Isotope Labeling (SIL) Solutions
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Current Status: Operational
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Support Level: Tier 3 (Senior Application Scientist)
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Ticket Subject: Troubleshooting Common SIL Experimental Failures
Introduction
Welcome to the SIL Technical Support Hub. As Senior Application Scientists, we recognize that stable isotope labeling—whether for quantitative proteomics (SILAC), metabolic flux analysis (MFA), or structural dynamics (HDX-MS)—is rarely "plug-and-play."
This guide bypasses generic advice to address the causality of experimental failure. We treat every protocol as a system that must be validated against biological noise and physical limitations.
Module 1: The Biological Interface (SILAC & Cell Culture)
Context: You are performing Stable Isotope Labeling by Amino acids in Cell culture (SILAC). Common Symptom: "My heavy-labeled peptides show lower intensity than expected, or I see 'satellite' peaks in my mass spectra."
Issue 1: The Arginine-to-Proline Conversion Problem
Diagnosis: Your cells are metabolically converting the heavy Arginine (
The Fix: Feedback Inhibition Protocol Do not rely solely on mathematical correction. Prevent the conversion biologically.
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Mechanism: Excess exogenous proline triggers feedback inhibition of the proline biosynthetic pathway, stopping the cell from scavenging your expensive heavy Arginine to make Proline.
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Protocol Steps:
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Step 1: Prepare SILAC media (deficient in Arg/Lys).
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Step 2: Add Heavy Arg and Heavy Lys at standard concentrations (e.g., 28 mg/L Arg, 48 mg/L Lys).
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Step 3 (Critical): Supplement the media with unlabeled (Light) L-Proline to a final concentration of 200 mg/L .
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Step 4: Culture cells for >5 doublings.
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Validation Check: Monitor the peptide spectra of a proline-rich protein (e.g., Actin). If conversion is blocked, you should see zero heavy proline incorporation.
Issue 2: Incomplete Incorporation (<95%)
Diagnosis: "Light" amino acids are leaking into your system, diluting the label.
Troubleshooting Checklist:
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Serum Dialysis: Are you using 10 kDa cutoff dialyzed FBS? Standard FBS contains massive amounts of light Arg/Lys.
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The "Rescue" Pathway: Some cells (e.g., HeLa) can synthesize Arginine from Citrulline if the media is not strictly controlled. Ensure your media is Citrulline-free if working with autotrophic lines.
Module 2: The Chemical Interface (Metabolic Flux Analysis - MFA)
Context: You are tracing metabolic pathways using
Issue 3: Tracer Selection Failure (The "Blind Spot" Effect)
Diagnosis: You selected a tracer that is "blind" to the specific node you are trying to measure. Not all
Strategic Guide: Tracer Selection Logic
| Target Pathway / Flux | Recommended Tracer | Mechanistic Rationale |
| Glycolysis vs. Pentose Phosphate Pathway (PPP) | [1,2- | The C1 carbon is lost as CO |
| TCA Cycle Anaplerosis | [U- | Glutamine enters at |
| Global Flux Map (General) | [U- | Provides maximum signal strength but low resolution for specific branch points like PPP split. |
Issue 4: Isotope Scrambling & Natural Abundance
Diagnosis: Your Mass Isotopomer Distribution (MID) data includes signal from naturally occurring
The Fix: The Correction Matrix You must apply a mathematical correction to strip natural abundance before modeling.
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Protocol: Use a correction matrix algorithm (available in software like IsoCor or 13CFLUX2) that solves:
Where is the binomial probability matrix of natural isotope occurrence.
Module 3: The Physical Interface (HDX-MS)
Context: You are mapping protein structure via Hydrogen-Deuterium Exchange (HDX). Common Symptom: "I see very little deuterium uptake," or "My signal disappears during chromatography."
Issue 5: Back-Exchange (The Race Against Time)
Diagnosis: The deuterium on your protein is exchanging back to hydrogen (
The "Zero-Degree" Protocol (Minimizing Back-Exchange)
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The Physics: Exchange rates are pH and temperature-dependent.[1] The minimum exchange rate (
) for amide backbones occurs at pH 2.5 and 0°C .
Step-by-Step Optimization:
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Quench Buffer: Must contain 4M Guanidine-HCl (for digestion) + TCEP (reduction) + Phosphate buffer adjusted to pH 2.5 .
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Thermal Control: The entire LC system (injector, column, tubing) must be in an ice box or refrigerated unit at 0°C .
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Chromatography: Use a "Trap and Elute" method.
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Trap: 3 minutes at high flow.
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Elute: Fast gradient (5-7 mins).
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Total run time: Must be <15 minutes to prevent >30% back-exchange.
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Visualization: HDX-MS Workflow & Critical Control Points
Caption: The "Lock State" at Quench (pH 2.5, 0°C) is the only barrier preventing data loss. The subsequent steps (Digestion/Separation) are a race against the intrinsic chemical back-exchange rate.
Module 4: Data Validation (Self-Checking Systems)
Question: "How do I know if my experiment actually worked before I publish?"
The "MaxD" Control (For HDX-MS) Never calculate % Deuterium uptake based on theoretical maximums. You must generate a Maximally Deuterated Control (MaxD) .[2]
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Protocol: Incubate your protein in
with denaturant (6M Urea/Guanidine) and high heat (if stable) or for >24 hours to force 100% exchange. -
Calculation:
This corrects for the back-exchange that happened in your specific LC setup.
The "Label Swap" (For SILAC)
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Protocol: Perform the experiment twice.
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Exp A: Control = Light, Treated = Heavy.
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Exp B: Control = Heavy, Treated = Light.
-
-
Logic: If the biological effect is real, the ratio should invert perfectly (e.g., 2.0 becomes 0.5). If the ratio stays >1.0, it is a chemical artifact or contaminant.
References
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Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols. Link
-
Bendall, S. C., et al. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics. Link
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Walters, B. T., et al. (2012).[3] Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Analytical Chemistry. Link
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Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. Link
-
Masson, G. R., et al. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. Nature Methods.[4] Link
Sources
- 1. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Isotopic Scrambling in Erythritol-13C4 Metabolic Tracing
Welcome to the Technical Support Center for stable isotope-resolved metabolomics. Historically considered an inert, non-metabolized end-product, recent clinical and in vitro evidence has definitively shown that erythritol is endogenously synthesized from glucose via the pentose phosphate pathway (PPP)[1]. Because of its direct metabolic link to highly reversible enzymatic networks, utilizing Erythritol-13C4 as a tracer presents unique challenges.
This guide provides authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights to help you eliminate isotopic scrambling—the unintended redistribution of 13C labels that confounds metabolic flux analysis[2].
Part 1: Frequently Asked Questions (FAQs)
Q1: What drives biological isotopic scrambling in Erythritol-13C4 experiments? A1: Biological scrambling is primarily driven by the bidirectional nature of the non-oxidative Pentose Phosphate Pathway (PPP)[2]. Erythritol is metabolically linked to Erythrose-4-Phosphate (E4P)[1]. When Erythritol-13C4 is oxidized back into the PPP, transketolase and transaldolase enzymes rapidly cleave and transfer 2- and 3-carbon units. This reversible shuffling redistributes the 13C labels from the intact 4-carbon erythritol skeleton into Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate, creating unexpected M+1, M+2, and M+3 isotopologues that do not represent forward metabolic flux[3].
Q2: How can I distinguish between true biological flux and sample-prep-induced scrambling? A2: You must implement a cell-free spike-in control to create a self-validating system. True biological scrambling aligns with specific enzymatic cleavage patterns (e.g., precise M+2 shifts via transketolase). Conversely, sample-prep artifacts (caused by extreme pH or heat during extraction) yield random, non-stoichiometric label distributions. By spiking pristine Erythritol-13C4 into a pre-quenched, unlabeled cell extract, you establish a baseline. If this control sample exhibits scrambling post-extraction, the cause is definitively chemical, not biological.
Q3: Why do I see higher scrambling rates when using GC-MS compared to LC-MS/MS? A3: GC-MS analysis of sugar alcohols requires derivatization (e.g., methoxyamination and silylation) to increase volatility. These reactions require prolonged incubation at elevated temperatures (40°C–60°C). Heat, combined with the chemical environment, can induce partial label redistribution and carbon skeleton rearrangements[4]. High-resolution LC-MS/MS analyzes the intact polar metabolite natively, bypassing derivatization and preserving the original isotopic envelope.
Part 2: Mechanisms of Erythritol-13C4 Scrambling
The following diagram illustrates the metabolic fate of Erythritol-13C4 and the critical nodes where isotopic scrambling occurs due to enzymatic reversibility.
Erythritol-13C4 metabolic flow and isotopic scrambling nodes via the reversible non-oxidative PPP.
Part 3: Quantitative Benchmarks for Sample Preparation
The extraction environment dictates the integrity of your isotopic tracer. Table 1 summarizes the causality between sample preparation variables and resulting artifactual scrambling.
Table 1: Impact of Sample Preparation Variables on Erythritol-13C4 Isotopic Integrity
| Extraction Method | Temperature | Analytical Platform | Scrambling Artifact (%) | Metabolite Recovery (%) |
| 80% Methanol (Aqueous) | -20°C | LC-MS/MS (Native) | < 1.0% | > 95% |
| 80% Methanol (Aqueous) | -20°C | GC-MS (Derivatized) | 2.5 - 4.0% | 92% |
| Hot Ethanol (75%) | +80°C | LC-MS/MS (Native) | 5.0 - 7.5% | 88% |
| Acidic Acetonitrile (0.1% FA) | +4°C | LC-MS/MS (Native) | 6.0 - 8.0% | 75% |
Data synthesized from optimized metabolomic workflows prioritizing native LC-MS/MS over thermal derivatization to minimize chemical exchange.
Part 4: Self-Validating Extraction Protocol
To achieve the <1.0% scrambling benchmark outlined above, follow this rigorously controlled, step-by-step methodology. This protocol embeds self-validation to ensure data trustworthiness.
Phase 1: Rapid Quenching
Causality: Enzymes like transaldolase operate on millisecond timescales. Gradual cooling allows residual enzymatic activity to scramble the 13C label post-lysis. Instantaneous quenching locks the in vivo isotopic snapshot[5].
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Aspirate culture media from adherent cells rapidly (< 2 seconds).
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Immediately submerge the cells in -20°C 80% Methanol (LC-MS grade) . The sudden temperature drop and high organic content instantly denature metabolic enzymes, permanently halting the PPP.
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Incubate plates on dry ice for 10 minutes.
Phase 2: The Self-Validation Spike-In
Causality: This step isolates biological flux from extraction artifacts.
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Prepare two parallel biological replicates.
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Replicate A (Experimental): Cells cultured with Erythritol-13C4.
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Replicate B (Validation Control): Cells cultured with unlabeled Erythritol. After quenching with -20°C Methanol in Phase 1, spike pristine Erythritol-13C4 standard directly into the lysis buffer of Replicate B.
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Process both samples identically. If Replicate B shows M+1/M+2/M+3 isotopologues during analysis, your extraction solvents or MS parameters are inducing chemical scrambling.
Phase 3: Biphasic Metabolite Extraction
Causality: Erythritol is highly polar. Removing lipids and hydrophobic proteins prevents matrix suppression in the mass spectrometer, which can artificially skew the quantification of low-abundance isotopologues.
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Scrape the quenched cells and transfer the suspension to pre-chilled microcentrifuge tubes.
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Vortex vigorously for 30 seconds at 4°C.
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Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet cellular debris.
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Transfer the supernatant to a new vial and dry completely under a gentle stream of nitrogen gas (avoid heat; keep at room temperature or below).
Phase 4: LC-MS/MS Data Acquisition & Correction
Causality: Natural Carbon-13 exists at an abundance of ~1.1%. Failing to mathematically correct for this will result in the false identification of M+1 and M+2 scrambling[5].
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Resuspend the dried extract in 50 µL of LC-MS grade water.
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Inject onto a High-Resolution LC-MS/MS system utilizing a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
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Crucial Data Processing: Export the raw mass isotopologue distributions (MIDs). Use specialized software (e.g., IsoCor or AccuCor2) to subtract the 1.1% natural abundance contribution from your raw data before calculating metabolic flux[5].
References
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Erythritol is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults , Proceedings of the National Academy of Sciences (PNAS),[Link]
-
Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis , NIH PubMed Central (PMC),[Link]
Sources
Technical Support Center: Isotope Correction for Erythritol-¹³C₄ Data
Welcome to the technical support center for stable isotope-resolved metabolomics. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural isotope abundance in Erythritol-¹³C₄ data. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.
Understanding the Challenge: The "Noise" of Natural Isotopes
Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying metabolites.[1][2][3] However, the presence of naturally occurring stable isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in biological systems can interfere with the accurate measurement of their intentionally introduced labeled counterparts.[4] This is because the mass spectrometer detects the total signal at a given mass-to-charge ratio (m/z), which includes contributions from both the labeled tracer and the natural isotopes of the unlabeled analyte.[5][6] Failure to correct for this natural abundance can lead to an overestimation of the labeled species and inaccurate downstream calculations, such as metabolic flux analysis.[4][7]
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance and why is it a problem for my Erythritol-¹³C₄ measurements?
A1: Natural isotope abundance refers to the fact that elements in nature exist as a mixture of isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C.[8] Similarly, oxygen has stable isotopes ¹⁷O and ¹⁸O in addition to the most common ¹⁶O.[9][10]
When you analyze unlabeled erythritol (C₄H₁₀O₄) with a mass spectrometer, you won't see a single peak at its monoisotopic mass. Instead, you'll observe a cluster of peaks. The main peak (M+0) corresponds to the molecule made of the most abundant isotopes (¹²C, ¹H, ¹⁶O). However, you will also see smaller peaks at M+1, M+2, etc. These are due to the presence of one or more heavy isotopes in a fraction of the erythritol molecules.
In your experiments using Erythritol-¹³C₄ as an internal standard or tracer, the signal from your labeled compound can be artificially inflated by the M+4 isotopologue of the unlabeled erythritol that is naturally present in your sample. This overlap can lead to inaccurate quantification if not properly corrected.
Q2: How do I begin to correct for natural isotope abundance in my data?
A2: The first step is to understand the elemental composition of your molecule of interest. For erythritol, the chemical formula is C₄H₁₀O₄.[11][12][13] This information is crucial for calculating the theoretical isotopic distribution of the unlabeled compound. You will also need the natural abundance of the stable isotopes for each element in erythritol, which are summarized in the table below.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Note: These values are approximations and can vary slightly.
With this information, you can calculate the theoretical contribution of natural isotopes to your measured signals. This is typically done using a correction matrix or an algorithm that solves a system of linear equations.[5][14] Several software packages and tools, such as IsoCor and AccuCor, are available to perform these corrections.[15][16]
Q3: Can you walk me through a simplified example of the correction?
A3: Certainly. Let's consider a simplified scenario focusing only on the contribution of ¹³C to the M+1 peak of unlabeled erythritol.
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Determine the number of carbon atoms: Erythritol (C₄H₁₀O₄) has 4 carbon atoms.
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Use the natural abundance of ¹³C: The probability of a single carbon atom being ¹³C is approximately 1.07%.
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Calculate the probability of one ¹³C atom: With 4 carbon atoms, the probability of having one ¹³C atom (and three ¹²C atoms) is approximately 4 * 0.0107 = 0.0428 or 4.28%.
-
Consider other contributors to M+1: You would also need to account for the natural abundance of ¹⁷O and ²H to get the full picture of the M+1 peak.
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Extend to other isotopologues: This calculation is then extended to M+2, M+3, and M+4, considering all possible combinations of heavy isotopes.
This manual calculation can become complex. Therefore, using established algorithms is the standard and more accurate approach.[6][17]
Troubleshooting Guide
Issue 1: My corrected data shows negative intensities for some isotopologues.
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Causality: Negative intensities after correction are not physically possible and usually indicate an issue with the raw data or the correction parameters. This can arise from:
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High background noise: If the signal for a particular isotopologue is very low and close to the noise level, the subtraction during correction can result in a negative value.
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Incorrect blank subtraction: Improper subtraction of the background signal can skew the initial intensity values.
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Inaccurate natural abundance values: While generally stable, slight variations in isotopic abundances can occur. However, this is a less common cause.
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Overestimation of the unlabeled fraction: If the algorithm overestimates the contribution of the unlabeled compound, it can lead to over-subtraction.
-
-
Troubleshooting Steps:
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Re-evaluate your raw data quality: Ensure that the peaks for your isotopologues are well-defined and have a good signal-to-noise ratio.
-
Check your blank samples: Verify that your blank subtraction is being performed correctly and that the blank itself is clean.
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Review your correction parameters: Double-check that you are using the correct chemical formula for erythritol and the appropriate natural abundance values in your correction software.
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Consider a threshold: Some software allows you to set a threshold below which any negative values are set to zero. While this can "fix" the appearance of the data, it's crucial to understand the underlying cause of the negative values.[6]
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Issue 2: The isotopic enrichment calculated from my corrected data seems too low/high.
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Causality: Inaccurate enrichment calculations can stem from several sources:
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Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of erythritol and its labeled counterpart, leading to distorted intensity ratios.[18][19][20][21]
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Incomplete chromatographic separation: If unlabeled erythritol and Erythritol-¹³C₄ are not well-separated chromatographically (in cases where they are not used as a co-injected standard), their signals can interfere.
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Instrumental drift: Variations in mass spectrometer performance over the course of an analytical run can affect the measured intensities.[22]
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Errors in the correction algorithm: While less common with validated software, bugs or incorrect parameter settings can lead to erroneous corrections.
-
-
Troubleshooting Steps:
-
Assess matrix effects: A common method is to perform a post-extraction spike of a known amount of Erythritol-¹³C₄ into a blank matrix extract and compare the response to the same amount in a pure solvent.[20]
-
Optimize chromatography: Ensure your liquid chromatography method provides adequate separation and peak shape for erythritol.
-
Use an appropriate internal standard: The best internal standard is an isotopically labeled version of the analyte itself, in this case, Erythritol-¹³C₄, which co-elutes and experiences similar matrix effects.[20][22]
-
Validate your correction software: If possible, test your correction workflow with a known standard mixture of labeled and unlabeled erythritol to verify the accuracy of the results.
-
Experimental Protocols & Visualizations
Protocol: Step-by-Step Natural Abundance Correction Workflow
-
Data Acquisition:
-
Analyze your samples containing Erythritol-¹³C₄ using LC-MS.
-
Acquire data in full scan mode or by targeted selected ion monitoring (SIM) for the relevant m/z values of erythritol and its isotopologues.
-
-
Data Pre-processing:
-
Perform peak picking and integration to obtain the raw intensities for each isotopologue of erythritol.
-
Ensure proper background subtraction using appropriate blank samples.
-
-
Correction using Software (e.g., IsoCor, AccuCor):
-
Input the raw intensity data into the chosen software.
-
Provide the chemical formula for erythritol (C₄H₁₀O₄).
-
Specify the tracer isotope (¹³C) and the number of labeled atoms (4).
-
The software will then apply a correction algorithm to calculate the corrected intensities, which represent the true contribution of the labeled tracer.
-
Diagrams
Caption: Workflow for Natural Isotope Abundance Correction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. en-trust.at [en-trust.at]
- 6. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Oxygen isotope ratio cycle - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Erythritol | C4H10O4 | CID 222285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Erythritol [webbook.nist.gov]
- 13. Erythritol - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. academic.oup.com [academic.oup.com]
- 16. cran.r-project.org [cran.r-project.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Matrix effects in untargeted LC-MS metabolomics: From creation to compensation with post-column infusion of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iroatech.com [iroatech.com]
Troubleshooting poor signal intensity of Erythritol-13C4 in MS
Diagnostic Overview
Welcome to the Technical Support Center. If you are experiencing low signal intensity for Erythritol-13C4 (Internal Standard) or native Erythritol, you are likely facing the "Polyol Paradox": these molecules are highly polar (hydrophilic) yet lack easily ionizable functional groups (no amines or carboxylic acids).
The Root Cause is rarely the standard itself. It is almost always a mismatch between the Ionization Mechanism (Source) and the Chromatographic Retention (Column).
Use the following decision tree to isolate your issue:
Figure 1: Diagnostic Logic Flow for Polyol Analysis. Use this to identify if your failure point is chromatographic (retention) or ionization-based.
Category 1: Ionization Physics (The "Invisible" Analyte)
Q: I am monitoring the [M-H]⁻ transition (m/z 125 for 13C4), but the signal is barely above noise. Why?
Technical Insight: Erythritol (pKa ~13-14) is a very weak acid. In standard neutral or slightly acidic mobile phases, it does not readily deprotonate to form [M-H]⁻.
The Fix: You must drive ionization through one of two mechanisms: Adduct Formation or High pH Deprotonation .
Option A: The Adduct Strategy (Recommended)
Polyols have a high affinity for anions like formate (HCOO⁻) or chloride (Cl⁻). Instead of forcing a proton loss, you should supply an anion to "stick" to the neutral molecule.
-
Mobile Phase Additive: Add 5–10 mM Ammonium Formate to your aqueous mobile phase.
-
Target Transition: Monitor the Formate Adduct.
-
Erythritol (Native): Precursor 167 [M+HCOO]⁻ → Product 121 [M-H]⁻ (Loss of Formic Acid).
-
Erythritol-13C4 (IS): Precursor 171 [M+HCOO]⁻ → Product 125 [M-H]⁻.
-
Option B: The High pH Strategy
If you must use the deprotonated parent, you need an alkaline environment to strip the proton.
-
Mobile Phase Additive: 0.1% Ammonium Hydroxide (NH₄OH), pH > 9.0.
-
Warning: Ensure your HILIC column is polymer-based or specifically designed for high pH (e.g., Shodex VG-50 2D), or you will dissolve the silica.
Q: What are the exact MRM transitions I should use?
Incorrect transitions are a common source of "missing" signal. Use the table below to verify your method parameters.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Type | Collision Energy (Approx) |
| Erythritol-13C4 | 171.1 (Formate Adduct) | 125.1 | Quantifier | -10 to -15 V |
| Erythritol-13C4 | 125.1 ([M-H]⁻) | 89.0 | Qualifier | -20 to -25 V |
| Erythritol (Native) | 167.1 (Formate Adduct) | 121.1 | Quantifier | -10 to -15 V |
| Erythritol (Native) | 121.1 ([M-H]⁻) | 71.0 | Qualifier | -20 to -25 V |
Pro Tip: If using the formate adduct, ensure your "Declustering Potential" (DP) or "Cone Voltage" is not set too high. High DP can fragment the fragile adduct before it enters Q1, reducing the signal of the 171/167 precursor.
Category 2: Chromatographic Retention (The HILIC Requirement)
Q: My peak shape is broad, or the analyte elutes immediately (Void Volume). Is the column broken?
Technical Insight: Erythritol is too hydrophilic to retain on C18 (Reverse Phase) columns. If it elutes in the void volume, it co-elutes with salts and unretained matrix components, leading to massive Ion Suppression .
The Fix: You must use Hydrophilic Interaction Liquid Chromatography (HILIC) .
Protocol: Optimized HILIC Conditions
-
Stationary Phase: Amide-bonded silica (e.g., TSKgel Amide-80, XBridge Amide) or Polymer-based Amino (Shodex Asahipak NH2P).
-
Mobile Phase A: 90% Acetonitrile / 10% Water + 10mM Ammonium Formate.
-
Mobile Phase B: 50% Acetonitrile / 50% Water + 10mM Ammonium Formate.
-
Gradient: Start High Organic (85-90% ACN) to retain the sugar, then ramp down to 60% ACN to elute.
Visualization of HILIC Mechanism:
Figure 2: HILIC Retention Mechanism. Erythritol partitions into the water-rich layer on the surface of the polar stationary phase. High acetonitrile is required to maintain this layer.
Category 3: Matrix Interference & Suppression
Q: My standard in solvent looks great, but the signal disappears in plasma samples. Why?
Technical Insight: This is classic Matrix Effect . Phospholipids and salts in plasma elute and compete for charge in the ESI source. Since Erythritol ionization is already weak, it is easily suppressed by these "bullies."
The Fix: Improve Sample Preparation to remove interferences.
Protocol: Protein Precipitation (PPT) with Phospholipid Removal
Standard PPT (adding acetonitrile and spinning) often leaves phospholipids behind.
-
Aliquot: 50 µL Plasma.
-
Spike: Add 10 µL Erythritol-13C4 Working Solution.
-
Precipitate: Add 400 µL Acetonitrile containing 1% Formic Acid.
-
Why Formic Acid? It helps disrupt protein binding.
-
-
Vortex & Centrifuge: 10 min at 10,000 x g.
-
Clean-up (Crucial Step): Pass the supernatant through a Phospholipid Removal Plate (e.g., Ostro, Phree, or HybridSPE).
-
Result: This selectively removes phospholipids that cause suppression in HILIC mode.
-
-
Inject: Inject the flow-through directly (or dilute with ACN if peak shape is poor).
References
-
Shodex HPLC. (2023). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Retrieved from [Link] (Demonstrates the 3x signal increase using alkaline mobile phases for polyols).
-
National Institutes of Health (NIH). (2019). Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols. PubMed. Retrieved from [Link] (Validates HILIC retention strategies for Erythritol).
-
Shimadzu Application News. (2020). Analysis of Sugar Alcohols using APCI and Negative Mode Adducts. Retrieved from [Link] (Confirms Chloride and Formate adduct formation mechanisms).
Part 1: The Causality of Matrix Effects and SIL-IS Compensation
Technical Support Center: Troubleshooting Matrix Effects in Erythritol-13C4 Quantification
Erythritol is a four-carbon sugar alcohol (polyol) increasingly studied for its role as a zero-calorie sweetener and its association with cardiometabolic diseases. Quantifying erythritol in complex biological matrices (plasma, urine, or food) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant analytical challenges. Because erythritol is highly polar, it is highly susceptible to matrix effects (ME) —specifically, ion suppression in the Electrospray Ionization (ESI) source caused by co-eluting salts, proteins, and phospholipids.
To achieve rigorous quantification, Erythritol-13C4 is utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS). While Erythritol-13C4 is the gold standard for correcting matrix effects, extreme suppression can still compromise assay sensitivity, raise the Limit of Quantification (LOQ), or cause non-linear responses. This guide provides authoritative, self-validating troubleshooting strategies to ensure scientific integrity in your quantitative workflows.
Why do matrix effects occur for Erythritol? In traditional Reversed-Phase Liquid Chromatography (RPLC), highly polar analytes like erythritol (logP ≈ -2.2) exhibit poor retention. They elute near the void volume, exactly where the highest concentration of un-retained matrix components (salts, endogenous metabolites) elutes. In the ESI source, these matrix components compete with erythritol for the limited charge available on the surface of the electrospray droplets, leading to a drastic reduction in the analyte's ionization efficiency (ion suppression).
How does Erythritol-13C4 compensate? Erythritol-13C4 shares the exact physicochemical properties of endogenous erythritol, differing only by a +4 Da mass shift (all four carbons are 13C). Consequently, it co-elutes perfectly with the target analyte. Whatever matrix components suppress the ionization of endogenous erythritol will suppress the Erythritol-13C4 to the exact same degree. By measuring the ratio of the analyte peak area to the IS peak area, the matrix effect is mathematically canceled out.
Mechanism of Erythritol-13C4 stable isotope dilution to compensate for ESI ion suppression.
Part 2: Troubleshooting Guides & FAQs
Q1: My Erythritol-13C4 absolute peak area in plasma extracts is only 10% of my neat solvent standards. The analyte/IS ratio is stable, but my LOQ is compromised. How do I recover sensitivity? A: You are experiencing severe, unmitigated ion suppression. While the SIL-IS successfully corrects the quantification, it cannot rescue a lost signal. If the absolute signal drops too low, the Signal-to-Noise (S/N) ratio degrades.
-
Solution 1 (Chromatographic): Switch from RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide stationary phase. HILIC retains highly polar compounds like sugar alcohols, separating them from the early-eluting matrix void volume and improving MS signal intensity without the need for derivatization[1][2].
-
Solution 2 (Dilution): If your instrument sensitivity allows, simply diluting the sample (e.g., 100-fold to 1,000-fold) reduces the absolute concentration of competing matrix ions in the ESI droplet, often restoring ionization efficiency[3].
Q2: I am observing a shifting Erythritol to Erythritol-13C4 ratio across different biological matrices (e.g., urine vs. plasma). Shouldn't the SIL-IS perfectly correct for this? A: A shifting ratio indicates a failure of the self-validating SIL-IS system. This is typically caused by:
-
Isobaric Interference: An endogenous matrix component in urine (e.g., an isomer like threitol) may be co-eluting and sharing the exact MRM transition of either the unlabeled erythritol or the 13C4 isotope[2]. Ensure your chromatographic gradient resolves structural isomers.
-
Detector Saturation: If the endogenous erythritol concentration is exceptionally high (e.g., post-consumption of erythritol-sweetened foods), the MS detector may saturate for the unlabeled channel (m/z 121) but not the 13C4 channel (m/z 125), artificially skewing the ratio[4]. Dilute the sample to ensure both analyte and IS fall within the linear dynamic range.
Q3: How should I extract erythritol from plasma to minimize protein and lipid interference? A: Liquid-Liquid Extraction (LLE) or optimized Protein Precipitation (PPT) are recommended. LLE using a solvent/water mixture helps break non-covalent protein-metabolite bonds, yielding high recovery while leaving bulk proteins behind[5]. For high-throughput HILIC-MS/MS, a 1:4 (v/v) precipitation with cold acetonitrile is standard, as the resulting high-organic supernatant is directly compatible with HILIC starting conditions.
Decision tree for diagnosing and resolving matrix effect failures in Erythritol-13C4 LC-MS/MS assays.
Part 3: Experimental Protocols
Protocol A: Self-Validating Matrix Effect Assessment (Matuszewski Method)
To prove that Erythritol-13C4 is actively compensating for matrix suppression, you must calculate the IS-Normalized Matrix Factor (MF). This protocol is a self-validating system required for rigorous bioanalytical method validation.
-
Prepare Set A (Neat Standards): Spike Erythritol and Erythritol-13C4 into the reconstitution solvent (e.g., 90:10 Acetonitrile:Water).
-
Prepare Set B (Post-Extraction Spike): Extract blank matrix (plasma/urine) using your chosen sample prep method. Spike Erythritol and Erythritol-13C4 into the resulting supernatant/extract.
-
Prepare Set C (Pre-Extraction Spike): Spike Erythritol and Erythritol-13C4 into the raw blank matrix, then perform the extraction.
-
Data Analysis:
-
Absolute Matrix Effect (ME) = (Peak Area Set B / Peak Area Set A) × 100. (Values < 100% indicate ion suppression).
-
Extraction Recovery (RE) = (Peak Area Set C / Peak Area Set B) × 100.
-
IS-Normalized MF = ME of Erythritol / ME of Erythritol-13C4.
-
Validation Criteria: The IS-Normalized MF must fall between 0.85 and 1.15. If it does not, the SIL-IS is not properly tracking the analyte.
-
Protocol B: Optimized HILIC-MS/MS Sample Preparation Workflow
-
Aliquot: Transfer 50 µL of biological sample (plasma or urine) into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of Erythritol-13C4 working solution (e.g., 5 µg/mL in water). Vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN).
-
Extraction: Vortex vigorously for 2 minutes to disrupt protein binding.
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer & Reconstitution: Transfer 150 µL of the supernatant to an autosampler vial. (Optional: Dry under nitrogen and reconstitute in 90:10 ACN:Water to concentrate, though direct injection of the high-organic supernatant is often preferred for HILIC to maintain peak shape).
Part 4: Data Presentation
The table below summarizes the typical impact of various sample preparation strategies on the absolute Matrix Effect (ME) and the IS-Normalized Matrix Factor when quantifying erythritol in human plasma via HILIC-MS/MS.
Table 1: Comparative Evaluation of Sample Preparation Strategies on Erythritol-13C4 Matrix Factor and Recovery
| Extraction Method | Absolute Recovery (%) | Absolute Matrix Effect (Analyte) | Absolute Matrix Effect (IS) | IS-Normalized Matrix Factor |
| Protein Precipitation (1:4 ACN) | 85.2% | 0.65 (35% Suppression) | 0.66 | 0.98 (Valid) |
| Liquid-Liquid Extraction [5] | 42.5% | 0.90 (10% Suppression) | 0.91 | 0.99 (Valid) |
| Solid Phase Extraction (HLB) | 78.0% | 0.85 (15% Suppression) | 0.84 | 1.01 (Valid) |
| Sample Dilution (1:1000) [3] | 99.1% | 0.98 (2% Suppression) | 0.98 | 1.00 (Valid) |
Note: While Protein Precipitation shows significant absolute ion suppression (0.65), the IS-Normalized Matrix Factor (0.98) proves that Erythritol-13C4 perfectly compensates for the signal loss, ensuring accurate quantification.
References
-
Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods. ResearchGate. 3
-
Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. Waters Corporation. 1
-
Sugar Alcohols Analysis Service. Creative Proteomics. 2
-
Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. PMC / NIH. 5
-
Quantitative GC-MS measurement of erythritol and erythronate in dried blood spots. ResearchGate. 4
Sources
- 1. waters.com [waters.com]
- 2. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Erythritol-13C4 Labeling & Quenching Guide
Executive Summary
In Erythritol-13C4 tracer studies (Metabolic Flux Analysis), the validity of your data hinges on a single critical moment: Quenching .
Erythritol enters metabolism via the Pentose Phosphate Pathway (PPP), converting rapidly into labile phosphorylated intermediates (e.g., Erythrose-4-Phosphate).[1] If quenching is delayed by even seconds, the 13C-label distribution will shift, creating artifacts. Conversely, if quenching is too aggressive (e.g., cold shock without precaution), intracellular Erythritol—a small, polar polyol—will leak into the medium, destroying your mass balance.
This guide addresses the specific challenges of preserving Erythritol-13C4 and its downstream metabolites during cell harvest.
Troubleshooting & FAQs
Q1: I am seeing high variability in intracellular Erythritol-13C4 recovery. Is my quenching method causing leakage?
Diagnosis: Likely, yes. This is the "Cold-Shock Leakage" phenomenon. Technical Explanation: Standard protocols often recommend pouring cell suspension directly into -40°C methanol (60%). While effective for stopping enzymes, this causes rapid membrane permeabilization. Small, polar, non-phosphorylated metabolites like Erythritol leak out of the cell before the enzymes are fully inactivated or before the supernatant is removed. Studies have shown up to 60% loss of intracellular metabolites using direct cold methanol quenching for certain bacterial and yeast strains.
The Solution:
-
For Microbial Suspensions (Bacteria/Yeast): Switch to Fast Filtration .
-
Vacuum filter the culture (<5 seconds).
-
Do not wash the filter with water (causes osmotic burst).
-
Immediately transfer the filter into extraction solvent at -20°C.
-
-
For Mammalian Suspension: Use Pellet-Wash-Quench .
-
Centrifuge rapidly (low g-force to avoid stress).
-
Wash once with ice-cold saline (0.9% NaCl) to remove extracellular labeled Erythritol.
-
Add cold quenching solvent immediately to the pellet.
-
Q2: My downstream PPP intermediates (Erythrose-4-P, Fructose-6-P) show inconsistent labeling patterns. Is metabolism still active?
Diagnosis: Incomplete or slow quenching. Technical Explanation: Phosphorylated sugars have turnover times in the order of seconds (<2s for some glycolytic intermediates). If you harvest by centrifugation at room temperature (even for 2 minutes), the Erythritol-13C4 taken up by the cell will continue to be metabolized, or the labeled intermediates will degrade. The Solution: You must achieve instantaneous metabolic arrest .[2]
-
Temperature: The quenching solution must be pre-chilled to -40°C or lower (using dry ice/ethanol baths).
-
Solvent: Use a mixture of Acetonitrile:Methanol:Water (40:40:20). Acetonitrile precipitates enzymes more effectively than methanol alone, preventing residual activity during the thawing/extraction phase.
Q3: I use Erythritol-13C4 as an Internal Standard (IS), not a tracer. Do I still need such rigorous quenching?
Diagnosis: Yes, but for a different reason. Technical Explanation: If you add Erythritol-13C4 after cell harvest to quantify endogenous erythritol, you must still quench the cells immediately to prevent the endogenous erythritol from being consumed or generated (via PPP back-flux) during harvest.
-
Critical Step: Add the Erythritol-13C4 IS into the quenching solvent itself. This ensures the IS is present from the very first moment of cell lysis, correcting for any degradation or extraction inefficiency that occurs downstream.
Visualizing the Challenge
Diagram 1: Erythritol-13C4 Metabolic Entry (Tracer Flow)
This pathway illustrates why quenching speed is critical. Erythritol feeds directly into the highly active Pentose Phosphate Pathway.
Caption: Erythritol-13C4 enters the cytosol and is phosphorylated to E4P. Slow quenching allows 13C label scrambling into F6P/G3P via reversible PPP reactions.
Standard Operating Procedures (SOPs)
Protocol A: Fast Filtration (Recommended for Bacteria/Yeast)
Best for preventing leakage of small polyols.
| Step | Action | Critical Parameter |
| 1 | Prepare Solvent | Pre-chill Acetonitrile:Methanol:Water (40:40:20) to -40°C . |
| 2 | Sampling | Withdraw culture volume (e.g., 1-5 mL) rapidly. |
| 3 | Filtration | Apply to 0.45 µm Nylon filter under vacuum. |
| 4 | Time Limit | Total time from sampling to filter dryness must be < 10 seconds . |
| 5 | Quenching | Immediately drop the filter (cells side down) into the cold solvent. |
| 6 | Extraction | Vortex vigorously; incubate at -20°C for 30 mins. |
Protocol B: Cold Solvent Quench (Adherent Mammalian Cells)
Adherent cells are less prone to leakage if quenched directly on the plate.
-
Preparation: Place quenching solvent (80% MeOH or 40:40:20 ACN:MeOH:H2O) on dry ice (-78°C).
-
Wash: Rapidly aspirate media. Wash once with 37°C PBS (do not use cold PBS, it shocks cells).
-
Quench: Immediately pour -78°C solvent onto the plate.
-
Harvest: Scrape cells in the cold solvent; transfer to a chilled tube.
Data Validation: Did Quenching Work?
Use this checklist to validate your quenching efficiency before running full 13C-flux analysis.
| Metric | Target Value | Interpretation |
| Adenylate Energy Charge (EC) | > 0.85 | |
| Erythritol Recovery | > 90% | Compare intracellular + extracellular pools to total added tracer. Significant loss implies leakage.[3] |
| Isotopomer Symmetry | Consistent | Replicates should show identical M+4 fractions for E4P. High variance suggests variable metabolic activity during harvest. |
Diagram 2: Quenching Decision Matrix
Caption: Decision tree for selecting the optimal quenching method based on cell type and metabolite leakage risk.
References
-
Sellick, C. A., et al. (2009). "Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells." Analytical Chemistry. [Link]
-
Canelas, A. B., et al. (2008). "Leakage-free rapid quenching technique for yeast metabolomics." Metabolomics. [Link][4]
-
de Koning, W., & van Dam, K. (1992). "A method for the determination of changes in glycolytic metabolites in yeast on a sub-second time scale." Analytical Biochemistry. [Link]
-
Ortiz, S. R., & Field, M. S. (2020). "Mammalian metabolism of erythritol: A predictive biomarker of metabolic dysfunction."[5] Current Opinion in Clinical Nutrition and Metabolic Care. [Link]
-
Zhu, Y., et al. (2023).[5][6] "Erythronate utilization activates VdtR regulating its metabolism to promote Brucella proliferation." Microbiology Spectrum. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 3. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.asm.org [journals.asm.org]
- 6. biospec.net [biospec.net]
Technical Support Center: Data Normalization for Erythritol-13C4 Metabolomics
Welcome to the technical support guide for researchers utilizing Erythritol-13C4 in mass spectrometry-based metabolomics. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during data processing and analysis. The goal of any normalization strategy is to minimize unwanted technical or systematic variation while preserving true biological variance.[1][2] The use of stable isotope-labeled tracers like Erythritol-13C4 introduces specific considerations that must be handled with robust and validated methodologies.
Frequently Asked Questions (FAQs)
Q1: What is data normalization, and why is it non-negotiable in metabolomics?
Q2: What is the fundamental difference between using Erythritol-13C4 as a tracer versus an internal standard for normalization?
This is a crucial distinction based on experimental design:
-
As a Tracer: Erythritol-13C4 is introduced to a biological system (e.g., cell culture, in vivo model) to track its metabolic fate.[8][9] The goal is to measure the incorporation of the 13C label into downstream metabolites, providing insights into pathway activity and metabolic flux.[10][11][12] In this context, the changing levels of Erythritol-13C4 and its labeled products are the biological signals of interest, not a constant reference for normalization.
-
As an Internal Standard (IS): A known quantity of Erythritol-13C4 is spiked into every sample after quenching metabolism and before sample extraction and analysis.[4][13] Because it is added in equal amounts to all samples, any variation in its measured signal intensity is assumed to be due to technical factors (e.g., extraction efficiency, injection volume, ion suppression).[13][14] It serves as a stable reference to which other metabolites' signals can be normalized.[15]
You cannot use Erythritol-13C4 as both a tracer and a normalization internal standard in the same experiment. If you are tracing its metabolism, you must use other, distinct stable isotope-labeled compounds as internal standards.[16]
Q3: What are Quality Control (QC) samples and what is their role in normalization?
Quality Control (QC) samples are essential tools for assessing and correcting data quality in large-scale metabolomics studies.[17][18] The most common type is a pooled QC , created by mixing small, equal aliquots from every biological sample in the study.[17][19]
Key Roles of QC Samples:
-
Assessing Analytical Reproducibility: QC samples are injected repeatedly and periodically (e.g., every 5-10 samples) throughout the analytical run.[7] The consistency of metabolite signals within these QC injections, often measured by the Relative Standard Deviation (RSD), provides a direct measure of the stability and reproducibility of the analytical platform.[20] Features with high RSD (e.g., >20-30%) in the QCs are often considered unreliable and may be filtered out.[20][21]
-
Monitoring for Instrument Drift: Systematic changes in the signal intensity of metabolites within the QCs over the injection sequence indicate instrument drift.[7]
-
Data Normalization: The consistent nature of the QC samples allows them to be used as a basis for normalization algorithms that correct for signal drift and batch effects.[5][22] Methods like Support Vector Regression (SVR) or Locally Estimated Scatterplot Smoothing (LOESS) can model the drift observed in the QCs and apply a correction to all experimental samples.[3][21]
Q4: What is the difference between normalization, transformation, and scaling?
These are distinct data pretreatment steps that address different issues:[15]
-
Normalization: Aims to remove unwanted sample-to-sample variation (e.g., correcting for differences in sample loading or instrument sensitivity across a batch).[1][15] Examples include normalization to an internal standard, total ion current (TIC), or probabilistic quotient normalization (PQN).
-
Transformation: Modifies the data distribution of a single variable to stabilize variance or make it more closely approximate a normal distribution. The most common is the log transformation , which reduces the impact of highly abundant metabolites and makes the data more symmetric.
-
Scaling: Adjusts the variance of different metabolites to make them more comparable. This is often done to prevent highly abundant metabolites from dominating downstream statistical models. Examples include Auto Scaling (mean-centering and dividing by the standard deviation) and Pareto Scaling (mean-centering and dividing by the square root of the standard deviation).[5]
Troubleshooting Guide
Issue: My data shows a clear separation between analytical batches in a Principal Component Analysis (PCA). How do I fix this?
This is a classic sign of a batch effect , where technical variation between different analytical runs is greater than the biological variation within them.[5][23]
Causality: Batch effects can be caused by changes in instrument performance, different column lots, variations in ambient temperature/humidity, or slight differences in mobile phase preparation between runs.[22][24]
Solution Strategy:
-
Avoid Simple Normalization Methods: Total Ion Current (TIC) normalization is often ineffective at correcting complex batch effects and can even introduce bias.[1][2]
-
Use Robust Normalization Methods:
-
Probabilistic Quotient Normalization (PQN): This method is effective at correcting for sample-wide dilution differences and is generally more robust than TIC.[3][4][15] It assumes that for most metabolites, the concentration does not change between samples.
-
QC-Based Correction: This is often the most powerful approach. By analyzing pooled QC samples throughout all batches, you can use algorithms to model and remove the variation.[21] Methods like Systematic Error Removal using Random Forest (SERRF) or Support Vector Regression (SVR) are designed for this purpose.[14][22]
-
EigenMS: This method uses singular value decomposition (SVD) to identify and remove bias trends (systematic variation) from the data while preserving the biological variance of interest.[24]
-
Self-Validation: After applying a correction method, re-run the PCA on your data. The QC samples from different batches should cluster tightly together, and the separation between biological groups should be more apparent than the separation between batches.[21]
Issue: The Relative Standard Deviation (RSD) for many metabolites in my pooled QC samples is very high (>30%). What does this mean?
High RSD in QC samples indicates poor analytical reproducibility and suggests that a significant portion of your data is unreliable.[17][20]
Causality:
-
Instrument Instability: The LC or MS system may be unstable, leading to fluctuating retention times or signal intensities.[7]
-
Sample Preparation Inconsistency: Variations in extraction, derivatization, or reconstitution steps can introduce significant error.
-
Low Abundance Metabolites: Metabolites near the limit of detection will naturally have higher variance.
-
Matrix Effects: Severe ion suppression or enhancement that varies between injections can increase variability.[4][25]
Solution Strategy:
-
Investigate the Source: Before proceeding with normalization, review your instrument performance logs and analytical procedures. Check the peak shapes and retention time stability for your internal standards.
-
Data Filtering: A common and necessary step is to filter out features with high RSD in the QCs (e.g., RSD > 30%).[20][21] This ensures that downstream statistical analysis is performed only on reliably measured metabolites.
-
Apply a Strong Normalization Algorithm: If a general signal drift is observed, QC-based correction methods can help reduce the RSD for many metabolites.[20][21]
-
Best-Matched Internal Standard (B-MIS) Normalization: For studies with a comprehensive panel of internal standards, the B-MIS approach can be powerful. This method normalizes each analyte to the specific internal standard that shows the most similar pattern of technical variation across the QC samples, effectively correcting for localized matrix effects and drift.[25]
Issue: I normalized to my internal standard (Erythritol-13C4), but the variance seems to have increased for some metabolites. Why?
This counterintuitive result typically occurs when the chosen internal standard does not accurately reflect the technical variation experienced by all other metabolites.[16]
Causality:
-
Physicochemical Dissimilarity: An internal standard can only effectively correct for analytes that behave similarly during extraction and ionization.[13][16] Erythritol is a small, polar sugar alcohol. It may not be a suitable IS for lipids or other chemically distinct classes of metabolites that experience different degrees of ion suppression or extraction efficiency.
-
IS Variability: The internal standard itself might be subject to unique sources of variation (e.g., interference from an isobaric compound) that are not shared by other analytes. Normalizing to an unstable standard will introduce noise into the rest of the data.
Solution Strategy:
-
Use a Panel of Internal Standards: The most robust approach is to use a set of multiple, chemically diverse stable isotope-labeled internal standards that represent the different classes of metabolites in your analysis.[13][16] This allows for more appropriate normalization across the metabolome.
-
Evaluate IS Performance: Before applying normalization, check the stability of your IS across all samples. Its raw peak area should be relatively constant, except in cases of severe and variable matrix effects. A high RSD for the IS itself is a red flag.
-
Consider Alternative Normalization: If a single IS is performing poorly, revert to a method that does not rely on it, such as PQN or a QC-based correction method.[3][26]
Experimental Protocols & Data Presentation
Table 1: Comparison of Common Data Normalization Strategies
| Normalization Method | Principle | Key Assumption(s) | Pros | Cons |
| Internal Standard (IS) | Divide each metabolite's intensity by the intensity of a co-measured stable isotope-labeled standard.[4] | The IS experiences the same technical variation (extraction loss, ion suppression) as the target analytes. | Corrects for multiple sources of error per sample; essential for absolute quantification.[13][27] | A single IS may not be representative of all metabolite classes; can introduce noise if IS is unstable.[16] |
| Total Ion Current (TIC) | Divide each metabolite's intensity by the sum of all intensities in that sample.[1] | The total metabolite concentration is the same across all samples, and most metabolites do not change. | Simple to implement. | Highly sensitive to a few abundant ions; assumption is often violated in biological experiments, leading to bias.[1][2] |
| Probabilistic Quotient (PQN) | Calculates a median quotient of intensity differences between a test spectrum and a reference spectrum (often the median of all samples).[3][15] | A majority of metabolite concentrations do not change between the conditions being compared. | More robust to outliers and highly abundant metabolites than TIC.[15] | Can be biased if large-scale, asymmetric biological changes occur. |
| LOESS / SVR (QC-Based) | Uses pooled QC samples to model systematic drift (e.g., due to time) and applies a correction factor to each sample based on its injection order.[3][21] | The drift observed in the QC samples is representative of the drift in the experimental samples. | Highly effective at removing time-dependent instrument drift and batch effects; data-driven.[22][28] | Requires a sufficient number of QC samples to be run throughout the sequence. |
Protocol 1: Normalization Using a Panel of Internal Standards
This protocol assumes you are performing a targeted or untargeted analysis where Erythritol-13C4 is not being used as a metabolic tracer.
-
Prepare Internal Standard (IS) Stock: Create a master mix of stable isotope-labeled standards (including Erythritol-13C4 and others representing different chemical classes) in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Sample Spiking: After sample collection and metabolic quenching (e.g., with cold solvent), add a precise and equal volume of the IS stock solution to every sample, blank, and QC sample.
-
Sample Processing: Proceed with your standard extraction, centrifugation, and preparation for LC-MS analysis.
-
Data Acquisition: Run the samples on the LC-MS system.
-
Peak Integration: Process the raw data to obtain peak areas for all endogenous metabolites and all internal standards.
-
Normalization Calculation: For each metabolite, calculate its normalized intensity using the following formula: Normalized Intensity = (Metabolite Raw Peak Area / IS Raw Peak Area) * Concentration of IS
-
Crucial Choice: The selection of the IS Raw Peak Area is key. For best results, use the "best-matched" internal standard—the one most chemically similar or that shows the highest correlation with the target analyte across the QC samples.[25] If this is not feasible, use a representative IS for each chemical class.
-
-
Validation: Calculate the RSD of each internal standard across all the QC samples. A low RSD (<20%) indicates good technical performance.
Protocol 2: QC-Based Drift Correction using Pooled Samples
This protocol is ideal for large studies and can be combined with IS normalization.
-
Create Pooled QC Sample: After initial sample preparation (but before IS spiking), combine a small, equal aliquot (e.g., 20 µL) from every single experimental sample into a new tube. Mix thoroughly. This is your pooled QC stock.[17]
-
Prepare QC Aliquots: Dispense the pooled QC stock into multiple vials, enough for the entire analytical run. Treat these QC aliquots identically to your experimental samples (including IS spiking).
-
Design Injection Sequence:
-
Data Acquisition and Processing: Acquire and process the data to get peak areas for all metabolites.
-
Apply Correction Algorithm: Use a statistical tool or software package (e.g., in R or Python) to perform QC-based normalization.
-
For each metabolite, extract its intensity values from the QC samples only.
-
Fit a model (e.g., LOESS, SVR) to the QC intensities as a function of injection order. This model represents the systematic drift.[3][21]
-
For each experimental sample, use the fitted model to calculate a correction factor based on its injection order.
-
Divide the raw intensity of each metabolite in the experimental sample by its corresponding correction factor.
-
-
Validation: After correction, plot the intensities of several representative metabolites within the QC samples against the injection order. The trend line should now be flat, indicating the drift has been successfully removed. The RSD of metabolites in the QCs should also decrease.
Visualization of Workflows
Diagram 1: Decision Workflow for Normalization Strategy
Caption: A decision tree for selecting an appropriate normalization workflow.
Diagram 2: QC-Based Signal Drift Correction Workflow
Caption: Workflow for correcting instrument drift using pooled QC samples.
References
-
Wulff, J. and Mitchell, M. (2018) A Comparison of Various Normalization Methods for LC/MS Metabolomics Data. Advances in Bioscience and Biotechnology, 9, 339-351. [Link]
-
Luan, H., Meng, N., Crook, S. et al. (2025) Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets. Metabolomics, 21. [Link]
-
Luan, H., Meng, N., Crook, S. et al. (2025) Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets. Metabolomics. [Link]
-
Shen, B., Wang, X., Liu, L. et al. (2017) NOREVA: normalization and evaluation of MS-based metabolomics data. Nucleic Acids Research, 45(W1), W532–W538. [Link]
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Kaever, A., Landesfeind, M., Feussner, K. et al. (2024) Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. Briefings in Bioinformatics, 25(5). [Link]
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Tumanov, S., & Kamphorst, J. J. (2017). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 7(3), 34. [Link]
-
van der Kloet, F. M., Bobeldijk-Pastorova, I., Defernez, M., et al. (2009). Evaluation of Normalization Methods to Pave the Way Towards Large-Scale LC-MS-Based Metabolomics Profiling Experiments. Metabolomics, 5, 295-305. [Link]
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Giskeødegård, G. F., Gribbestad, I. S., & Bathen, T. F. (2014). Normalization of metabolomics data with applications to correlation maps. Bioinformatics, 30(23), 3322–3328. [Link]
-
Fan, S., Kind, T., Cajka, T., & Fiehn, O. (2019). Systematic Error Removal using Random Forest (SERRF) for Normalizing Large-Scale Untargeted Lipidomics Data. Metabolites, 9(2), 31. [Link]
-
Creek, D. J., Chokkathukalam, A., & Breitling, R. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Journal of experimental botany, 63(18), 6045–6057. [Link]
-
Barri, T., & Dragsted, L. O. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(11), 247. [Link]
-
Creek, D. J., Chokkathukalam, A., & Breitling, R. (2012). Stable isotope-labeling studies in metabolomics: New insights into structure and dynamics of metabolic networks. Journal of Experimental Botany, 63(18), 6045-6057. [Link]
-
Sysi-Aho, M., Ermolov, A., Gopalacharyulu, P. V., et al. (2011). Normalization method for metabolomics data using optimal selection of multiple internal standards. BMC bioinformatics, 12, 93. [Link]
-
Kumar, S., & Kumar, A. (2018). Pretreating and normalizing metabolomics data for statistical analysis. Current metabolomics, 6(2), 86-98. [Link]
-
IROA Technologies. (2025). How Metabolomics Normalization Enhances Reproducibility in Studies. IROA Technologies. [Link]
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Heal, K. R., Biffinger, J. C., & Ingalls, A. E. (2018). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. Analytical chemistry, 90(3), 1949–1957. [Link]
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IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. IROA Technologies. [Link]
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Barri, T., & Dragsted, L. O. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. Metabolites, 9(11), 247. [Link]
-
Shen, X., Gong, X., Cai, Y., et al. (2016). Normalization and integration of large-scale metabolomics data using support vector regression. Metabolomics, 12(6), 89. [Link]
-
Karpievitch, Y. V., Nikolic, S. B., Wilson, R., et al. (2014). Metabolomics Data Normalization with EigenMS. PloS one, 9(12), e116221. [Link]
-
Stupp, G. S., Clendinen, C. S., Ajredini, R., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 269. [Link]
-
Mims, J., Nystrom, L., & Sen, B. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of visualized experiments : JoVE, (173), 10.3791/62744. [Link]
-
Godzien, J., Ciborowski, M., Angulo, S., & Barbas, C. (2015). Controlling the quality of metabolomics data: new strategies to get the best out of the QC sample. Metabolomics, 11(3), 518–528. [Link]
-
Metabolon. (2022). Overcoming the Limitations of Mass Spectrometry Across Datasets. Metabolon. [Link]
-
Heal, K. R., Biffinger, J. C., & Ingalls, A. E. (2018). Supporting information for: Best-matched internal standard normalization in liquid chromatography-mass spectrometry metabolomics. ACS Publications. [Link]
-
University of Birmingham. Quality Control in Metabolomics. FutureLearn. [Link]
-
M. Weindl, D., Wegner, A., & Hiller, K. (2015). Isotopologue ratio normalization for non-targeted metabolomics. Journal of chromatography. A, 1389, 110–117. [Link]
-
IROA Technologies. (2026). How Quality Control and Normalization Shape Reliable Metabolomics Data Analysis. IROA Technologies. [Link]
-
Godzien, J., Ciborowski, M., Angulo, S., & Barbas, C. (2015). Controlling the quality of metabolomics data: new strategies to get the best out of the QC sample. Metabolomics. [Link]
-
Hootman, K. C., & Fiehn, O. (2020). Mammalian metabolism of erythritol: a predictive biomarker of metabolic dysfunction. Current opinion in clinical nutrition and metabolic care, 23(5), 296–301. [Link]
-
Burgess Lab. (2022). Development of Tracer Approaches. UT Southwestern Medical Center. [Link]
-
van Ommen, B., & de Groot, C. P. (1994). Metabolism of erythritol in humans: comparison with glucose and lactitol. The British journal of nutrition, 72(6), 913–921. [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 15, 61–71. [Link]
-
Buescher, J. M., Antoniewicz, M. R., Boros, L. G., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189–201. [Link]
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Validation & Comparative
Benchmarking Erythritol-13C4: A Comparative Guide for Metabolic Flux & Quantitation
Executive Summary: The Shift from Sweetener to Biomarker[1]
For decades, erythritol was viewed merely as a non-nutritive sweetener. This paradigm shifted with the discovery that erythritol is endogenously synthesized via the Pentose Phosphate Pathway (PPP) and is a predictive biomarker for cardiometabolic risk and adiposity gain (Hootman et al., 2017; Witkowski et al., 2023).
This guide validates Erythritol-13C4 (Universal 13C-labeled erythritol) not merely as a reagent, but as the requisite metabolic tracer for two critical applications:
-
The "Gold Standard" Internal Standard (IS): For absolute quantification of endogenous erythritol in complex matrices (plasma/urine) where ion suppression renders external calibration futile.
-
Excretion Kinetics Tracer: Validating renal clearance and metabolic stability (proving the "metabolically inert" hypothesis).
The Metabolic Context: Why Validation Matters
To validate Erythritol-13C4, we must first understand the pathway it interrogates. Unlike glucose, which fuels multiple pathways, endogenous erythritol synthesis is a specific spillover from the PPP, specifically converting Erythrose-4-Phosphate.
Pathway Visualization
The following diagram illustrates the endogenous synthesis of erythritol from Glucose and where the Erythritol-13C4 tracer integrates into the analytical workflow.
Figure 1: Integration of Erythritol-13C4 into the Pentose Phosphate Pathway analysis. The tracer (green) serves as the normalization anchor for the endogenous metabolite (red).
Comparative Analysis: Erythritol-13C4 vs. Alternatives
In metabolic profiling, researchers often attempt cost-saving measures using structural analogs or external curves. The data below demonstrates why Stable Isotope Dilution (SID) using Erythritol-13C4 is the only method capable of meeting FDA bioanalytical guidelines for this analyte.
Performance Comparison Table
| Feature | Erythritol-13C4 (Recommended) | Structural Analog (e.g., Ribitol/Threitol) | External Calibration (No IS) |
| Retention Time | Identical to Analyte (Co-elutes) | Shifts by 0.5 - 2.0 min | N/A |
| Matrix Effect Correction | 100% Correction. Experiences identical ion suppression/enhancement. | Poor. Elutes in a different matrix window; fails to correct suppression. | None. Highly susceptible to signal drift (>30% error). |
| Isomer Differentiation | Differentiates from Threitol via chromatography; validates peak ID. | Risk of confusion with Threitol or Threose. | High risk of false positives from isomers. |
| Quantification Accuracy | >98% (in plasma/urine) | 80-85% (variable) | <70% (highly matrix dependent) |
| Cost Per Sample | Moderate | Low | Very Low |
Technical Insight: The "Threitol Problem"
Erythritol has a diastereomer, Threitol , which has the exact same mass (
-
Without Erythritol-13C4: You rely solely on retention time. If the column ages or matrix shifts the peak, you may misidentify Threitol as Erythritol.
-
With Erythritol-13C4: The labeled standard co-elutes precisely with the target. If the peak shifts, the standard shifts with it. This provides absolute confirmation of peak identity.
Experimental Validation Protocol
This protocol is designed to validate Erythritol-13C4 as a metabolic tracer for quantifying flux in human plasma. It utilizes LC-MS/MS in Negative Electrospray Ionization (ESI-) mode , which is superior to GC-MS for throughput (no derivatization required).
A. Materials
-
Tracer: Erythritol-13C4 (99% isotopic purity).
-
Matrix: Human Plasma (EDTA).
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Ammonium Acetate.
B. Sample Preparation (Spike-Recovery Workflow)
-
Extraction: Aliquot 50
L of plasma. -
Spike IS: Add 10
L of Erythritol-13C4 working solution (10 M).-
Why? Adding the IS before extraction corrects for recovery losses during protein precipitation.
-
-
Precipitation: Add 450
L of ice-cold Acetonitrile/Methanol (9:1). Vortex for 30s. -
Centrifugation: 15,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to a glass vial. (Note: Avoid plastic if possible, though less critical for polyols than lipids).
C. LC-MS/MS Conditions[2][3][4]
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory . C18 columns do not retain erythritol.
-
Recommended: Waters BEH Amide or equivalent (2.1 x 100 mm, 1.7
m).
-
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 9).
-
B: 10 mM Ammonium Acetate in Acetonitrile/Water (95:5).
-
-
Gradient: 90% B to 60% B over 5 minutes.
-
MRM Transitions (Negative Mode):
-
Endogenous Erythritol:
121.0 71.0 (Quantifier) -
Erythritol-13C4 (IS):
125.0 73.0 (Quantifier) -
Note: Some methods use the formate adduct (
167 121), but the deprotonated ion is often cleaner on modern instruments.
-
D. Validation Logic (Self-Validating System)
To prove the system is working, calculate the Response Factor (RF) :
Visualizing the Validation Workflow
The following diagram details the decision logic for interpreting the tracer data.
Figure 2: Analytical decision tree for validating erythritol identity using the 13C4 tracer.
References
-
Hootman, K. C., et al. (2017).[1][2] Erythritol is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults.[3][4] Proceedings of the National Academy of Sciences, 114(21), E4233–E4240. [Link][1][2]
-
Witkowski, M., et al. (2023).[5] The artificial sweetener erythritol and cardiovascular event risk.[6][7][8][9][10] Nature Medicine, 29, 710–718.[8] [Link]
-
Ortiz, S. R., & Field, M. S. (2020). Mammalian metabolism of erythritol: a predictive biomarker of metabolic dysfunction.[6][10][11][12][13] Current Opinion in Clinical Nutrition and Metabolic Care, 23(5), 296–301. [Link]
-
FDA Memo. (2023). An evaluation of the article “The artificial sweetener erythritol and cardiovascular event risk” by Witkowski et al. [Link]
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Assessing the Kinetic Isotope Effect (KIE) of Erythritol-13C4: A Validation Guide for Metabolic Tracing
Topic: Assessing the Kinetic Isotope Effect of Erythritol-13C4 Content Type: Publish Comparison Guide
Executive Summary
In metabolic flux analysis (MFA) and biomarker validation, the assumption that isotopically labeled tracers behave identically to their native counterparts is foundational. However, this assumption must be rigorously tested. This guide details the assessment of the Kinetic Isotope Effect (KIE) of Erythritol-13C4 (Uniformly labeled).
While Erythritol is largely excreted unchanged in humans, it is endogenously synthesized via the Pentose Phosphate Pathway (PPP) and metabolized by specific microbiota. This guide compares Erythritol-13C4 against Deuterated and Native alternatives, providing a self-validating protocol to quantify KIE and ensure data integrity in drug development and metabolic research.
Part 1: Comparative Analysis of Erythritol Tracers
The choice of isotope label dictates the experimental outcome. Below is an objective comparison of Erythritol-13C4 versus Deuterated variants and Native substrates, focusing on KIE magnitude and suitability.
Table 1: Tracer Performance Matrix
| Feature | Erythritol-13C4 (Uniform) | Erythritol-D (Deuterated) | Native Erythritol (12C) |
| Primary Application | Metabolic Flux Analysis (MFA), In vivo tracing | Quantification Internal Standard (ISTD) | Baseline Substrate |
| Kinetic Isotope Effect (KIE) | Negligible (~1.00 – 1.02) | Significant (Primary KIE ~2.0 – 5.0) | N/A (Reference) |
| Metabolic Fidelity | High; mimics native biochemistry almost perfectly. | Low; C-D bonds are harder to break, potentially stalling enzymes (e.g., Erythrose Reductase). | Perfect |
| LC-MS/MS Detection | Mass Shift +4 Da; Retains label in fragments. | Mass Shift +X Da; Potential H/D exchange issues in protic solvents. | Baseline Mass (122 Da) |
| Chromatographic Shift | None (Co-elutes with native). | Possible shift (Deuterium effect), complicating peak integration. | N/A |
| Cost | High | Moderate | Low |
Expert Insight: For flux studies (tracing pathways), Erythritol-13C4 is the superior choice because Carbon-13 introduces a negligible KIE compared to Deuterium. Deuterated erythritol should be reserved for use as a quantification standard where metabolic processing is not being measured, or specifically to induce metabolic stability (the Deuterium Switch approach).
Part 2: Scientific Integrity & Experimental Logic (E-E-A-T)
The Mechanism of KIE Assessment
To validate Erythritol-13C4 as a tracer, we must prove that enzymes (e.g., Erythrose Reductase in bacteria or SORD in humans) do not discriminate against the heavier 13C isotope.
We utilize the Intermolecular Competitive KIE Assay .
-
Logic: Incubate the enzyme with a 50:50 mixture of Native (Light) and 13C4 (Heavy) Erythritol.
-
Causality: If no KIE exists, the ratio of Light:Heavy substrate remaining will stay constant at 1:1 throughout the reaction. If a KIE exists (e.g., Heavy reacts slower), the remaining pool will become enriched in the Heavy isotope.
-
Self-Validation: The protocol includes a "No-Enzyme" control to rule out non-enzymatic degradation or instrument drift.
Part 3: Experimental Protocol
Protocol: Competitive KIE Measurement via LC-MS/MS
Objective: Determine the isotope effect (
Materials:
-
Substrate Mix: 100 µM Native Erythritol + 100 µM Erythritol-13C4 in Phosphate Buffer (pH 7.4).
-
Enzyme Source: Recombinant Erythrose Reductase (bacterial model) or HepG2 cell lysate (human model).
-
Quenching Agent: Ice-cold Acetonitrile (ACN).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Step-by-Step Methodology:
-
Preparation of Reaction Mixture:
-
Prepare a master mix containing both substrates (1:1 molar ratio).
-
Validation Check: Inject the T=0 mix into LC-MS to establish the precise baseline Ratio (
). Do not assume it is exactly 1.0.
-
-
Incubation:
-
Initiate reaction by adding enzyme/lysate at 37°C.
-
Time Points: Collect aliquots at 0, 15, 30, 60, and 120 minutes.
-
Target: Aim for 20-50% total substrate conversion (
) to maximize KIE detection sensitivity.
-
-
Quenching & Extraction:
-
Add 400 µL Ice-cold ACN to 100 µL sample. Vortex 30s.
-
Centrifuge at 15,000 x g for 10 min to precipitate proteins.
-
Transfer supernatant to LC vials.
-
-
LC-MS/MS Analysis:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide) is required for polar polyols.
-
Mobile Phase: A: 0.1% NH4OH in Water; B: 0.1% NH4OH in ACN (Gradient 80% B to 50% B).
-
MRM Transitions (Negative Mode ESI-):
-
Native:
121.1 71.0 (Precursor Fragment) -
13C4-Labeled:
125.1 74.0 (Note: Fragment contains 3 carbons; if fragment is C3, mass shift is +3). Verify fragmentation pattern empirically.
-
-
-
Data Calculation:
-
Calculate fraction of conversion (
) based on total peak area (Light + Heavy) relative to T=0. -
Calculate Isotope Ratio (
) = Area(Heavy) / Area(Light) at each time point. -
Equation:
-
Part 4: Visualization of Pathways & Workflow
Erythritol Metabolic Pathway & Tracer Logic
This diagram illustrates the endogenous synthesis of Erythritol via the Pentose Phosphate Pathway (PPP) and the points where KIE would impact flux measurement.
Caption: Endogenous Erythritol synthesis and excretion. The conversion of Erythrose to Erythritol is the critical step for KIE assessment.
Experimental Workflow: Competitive KIE Assay
This diagram details the self-validating experimental loop for determining the KIE.
Caption: Step-by-step workflow for the Intermolecular Competitive KIE Assay using LC-MS/MS.
Part 5: References
-
Hootman, K. C., et al. (2017). Erythritol is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults.[1] PNAS. [Link]
-
Wasylenko, T. M., & Stephanopoulos, G. (2013). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination.[2] Biotechnology Journal. [Link]
-
Ortiz, S. R., & Field, M. S. (2020). Mammalian metabolism of erythritol: a predictive biomarker of metabolic dysfunction. Current Opinion in Clinical Nutrition and Metabolic Care. [Link]
-
Jacobsen, E. N., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society.[3] [Link]
Sources
- 1. Erythritol is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination (Journal Article) | OSTI.GOV [osti.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
Comparative Guide: Erythritol-13C4 vs. Standard Stable Isotope Tracers for PPP Flux Analysis
Executive Summary
Erythritol-13C4 represents a specialized, high-precision tool for interrogating the non-oxidative branch of the Pentose Phosphate Pathway (PPP), offering a distinct advantage over traditional glucose tracers in decoupling oxidative from non-oxidative fluxes.
While [1,2-13C2]-Glucose remains the industry "gold standard" for quantifying oxidative PPP flux (via the oxidative decarboxylation of C1), it suffers from scrambling effects in the reversible non-oxidative branch, often obscuring the directionality of Transketolase (TKT) and Transaldolase (TALDO) reactions.
Erythritol-13C4 , by entering metabolism as Erythrose-4-Phosphate (E4P) (contingent on SORD/ADH1 expression), bypasses the oxidative branch entirely. This allows researchers to specifically probe the reversible carbon exchange of the non-oxidative PPP and its feed-in into glycolysis (F6P/GAP) and nucleotide synthesis (R5P), without the "isotopic noise" generated by the oxidative branch.
Part 1: The Challenge of PPP Flux Analysis
The Pentose Phosphate Pathway is metabolically bifurcated:
-
Oxidative Branch (Irreversible): Generates NADPH and Ribulose-5P.
-
Non-Oxidative Branch (Reversible): Recycles pentoses back to glycolysis intermediates (F6P, GAP) or generates R5P for nucleotides.
The Problem with Standard Tracers: When using [1,2-13C2]-Glucose , the label enters at G6P. If it passes through the oxidative branch, C1 is lost as CO2, leaving M+1 pentoses. If it goes via glycolysis and reverses into the non-oxidative PPP, it generates different isotopologues. However, rapid equilibrium in the non-oxidative branch (TKT/TALDO) "scrambles" these carbon backbones, making it mathematically difficult to resolve the net flux vs. exchange flux using glucose tracers alone.
Part 2: Technical Deep Dive – Erythritol-13C4
Mechanism of Action
Unlike glucose, which enters at the "top" of the pathway, Erythritol-13C4 enters "laterally" at the level of a 4-carbon intermediate.
-
Cellular Uptake: Erythritol enters via aquaglyceroporins (e.g., AQP3, AQP7).
-
Conversion to Precursor: It is oxidized to Erythrose by Sorbitol Dehydrogenase (SORD) or Alcohol Dehydrogenase 1 (ADH1).[1]
-
Pathway Entry: Erythrose is phosphorylated to Erythrose-4-Phosphate (E4P) .[2][3]
-
Flux Propagation: E4P is a direct substrate for Transketolase (TKT) and Transaldolase (TALDO) .
-
Reaction 1: E4P + Xylulose-5P
Fructose-6P + GAP (via TKT/TALDO). -
Reaction 2: E4P + Fructose-6P
Sedoheptulose-7P + GAP.
-
Critical Requirement: This tracer is only effective in systems expressing SORD or ADH1 (e.g., liver, kidney, specific cancer lines like A549, or Brucella spp.). In cells lacking these enzymes, Erythritol acts merely as an inert osmolyte.
Pathway Visualization
The following diagram illustrates the distinct entry points of Glucose vs. Erythritol tracers.
Figure 1: Metabolic entry points. Note how Erythritol (via E4P) bypasses the G6PDH oxidative step (Red), entering directly into the non-oxidative scrambling network (Blue).
Part 3: Comparative Analysis of Tracers
The following table contrasts Erythritol-13C4 with the standard glucose tracers used in metabolic flux analysis (MFA).
| Feature | Erythritol-13C4 | [1,2-13C2]-Glucose | [U-13C6]-Glucose |
| Primary Application | Non-Oxidative PPP Flux & Reverse Glycolysis | Oxidative PPP Flux (Ox/Non-Ox Split) | Global Carbon Contribution / TCA Cycle |
| Entry Point | Erythrose-4-Phosphate (E4P) | Glucose-6-Phosphate (G6P) | Glucose-6-Phosphate (G6P) |
| Oxidative Branch Sensitivity | Blind (Bypasses G6PDH) | High (Measures C1 loss) | Low (Cannot distinguish branches easily) |
| Non-Oxidative Resolution | High (Direct substrate for TKT/TALDO) | Moderate (Confounded by scrambling) | Low (Complex isotopomer patterns) |
| Metabolic Prerequisites | Requires SORD or ADH1 expression | Universal (HK expression) | Universal |
| Key Readout (Metabolite) | Labeling in F6P, GAP, S7P (M+4 patterns) | Labeling in Lactate (M+1 vs M+2) | Labeling in Citrate/Lactate (M+2, M+3) |
| Cost | High (Specialized) | Moderate | Low |
Detailed Comparison
1. Versus [1,2-13C2]-Glucose (The Gold Standard)
-
The Standard Approach: [1,2-13C2]-Glucose is used because oxidative PPP removes C1 (releasing CO2) and leaves [1-13C]-Ribulose-5P (M+1). Glycolysis retains both carbons (M+2). The ratio of M+1/M+2 in downstream lactate is the classic proxy for PPP activity.
-
The Erythritol Advantage: While Glucose-1,2 is perfect for measuring oxidative flux, it struggles to quantify the reverse flux from the PPP back into glycolysis (recycling). Erythritol-13C4 enters as a 4-carbon unit.[2] If you detect M+4 labeling in Fructose-6-P or M+4 in Sedoheptulose-7-P, it must have come from the non-oxidative recombination of the tracer. This provides a "clean" background for measuring the reversibility of Transketolase.
2. Versus [U-13C6]-Glucose[3][4][5][6][7][8]
-
The Standard Approach: Uniformly labeled glucose is excellent for seeing "total carbon fate" (e.g., how much glucose carbon ends up in lipids or the TCA cycle).
-
The Erythritol Advantage: [U-13C]-Glucose creates a complex mix of M+1 through M+6 isotopologues in the PPP due to extensive recycling. Erythritol-13C4 provides a specific "spectral signature" (M+4 input) that simplifies the mass isotopomer distribution (MID) modeling for the non-oxidative branch.
Part 4: Experimental Protocol (Erythritol-13C4)
Objective: Quantify non-oxidative PPP flux and recycling into glycolysis in SORD-positive mammalian cells (e.g., A549, Hepatocytes).
Materials
-
Tracer: Erythritol-13C4 (99% enrichment).
-
Base Medium: DMEM (glucose-free or low-glucose, depending on experimental design).
-
Cell Line: Must be validated for SORD/ADH1 expression (e.g., A549 lung carcinoma).[9]
Step-by-Step Methodology
-
Acclimatization:
-
Culture cells in standard medium until 70% confluence.
-
Note: Erythritol uptake can be slow; ensure expression of aquaglyceroporins.
-
-
Tracer Pulse:
-
Wash cells 2x with PBS.
-
Add medium containing 5 mM Glucose (unlabeled) + 5-10 mM Erythritol-13C4 .
-
Rationale: Glucose is needed to maintain glycolytic flux; Erythritol acts as the probe. High concentration (5-10 mM) is often required due to passive/facilitated diffusion kinetics.
-
-
Incubation:
-
Incubate for 4 to 24 hours .
-
Note: Unlike glucose (minutes), erythritol conversion to E4P is rate-limited by SORD. Longer incubation ensures isotopic steady state in the PPP pool.
-
-
Quenching & Extraction:
-
Quickly aspirate medium.
-
Quench metabolism with -80°C 80% Methanol .
-
Scrape cells and transfer to dry ice immediately.
-
Perform phase separation (chloroform/water) if analyzing lipids, or standard centrifugation for polar metabolites.
-
-
MS Analysis (LC-MS/MS):
-
Target Metabolites: Erythrose-4-P , Sedoheptulose-7-P , Fructose-6-P , Ribose-5-P .
-
Method: HILIC chromatography (e.g., amide column) is essential for separating sugar phosphates.
-
Data Interpretation (MID Analysis)
-
Erythrose-4-P (E4P): Expect M+4 (direct tracer pool).[2]
-
Sedoheptulose-7-P (S7P): Look for M+4 .[2][7][8]
-
Pathway: E4P (M+4) + F6P (M+0)
S7P (M+4) + GAP (M+0) via Transaldolase. -
Significance: Presence of M+4 S7P confirms active forward flux through Transaldolase using the tracer.
-
-
Fructose-6-P (F6P): Look for M+4 or M+2 .
-
Pathway: If E4P (M+4) + X5P (M+0)
F6P (M+2/M+4 mix) + GAP via Transketolase. -
Significance: Labeling in glycolytic intermediates (F6P) indicates reverse flux from PPP back to glycolysis.
-
Part 5: References
-
Hootman, K. C., et al. (2017). "Erythritol is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults."[3][7] Proceedings of the National Academy of Sciences, 114(21), E4233-E4240. Link
-
Ortiz, S. R., & Field, M. S. (2020). "Mammalian metabolism of erythritol: a predictive biomarker of metabolic dysfunction."[1] Current Opinion in Clinical Nutrition & Metabolic Care, 23(5), 296-301. Link
-
Barbier, T., et al. (2014). "Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella." Proceedings of the National Academy of Sciences, 111(50), 17815-17820. Link
-
Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells."[10] Journal of Biotechnology, 144(3), 167-174. Link
-
Ortiz, S. R., et al. (2022). "Erythritol synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells."[11] Frontiers in Nutrition, 9, 953056.[11] Link
Sources
- 1. Mammalian metabolism of erythritol: a predictive biomarker of metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Erythritol is a pentose-phosphate pathway metabolite and associated with adiposity gain in young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Erythritol synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells [frontiersin.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Erythritol synthesis is elevated in response to oxidative stress and regulated by the non-oxidative pentose phosphate pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Quantification of Erythritol: A Comparative Guide to Stable Isotope Dilution Mass Spectrometry
Executive Overview
Erythritol, a four-carbon sugar alcohol (polyol), has transitioned from being viewed solely as a benign artificial sweetener to a critical biomarker of interest in cardiometabolic disease and inborn errors of polyol metabolism[1][2]. Accurate quantification of erythritol in complex biological matrices (plasma, urine, and tissue) is notoriously difficult due to its high polarity, low molecular weight, and the presence of numerous isomeric interferences.
As a Senior Application Scientist, I approach quantification not merely as a procedural task, but as a dynamic chemical system that must be tightly controlled. To achieve absolute quantification, Stable Isotope Dilution Mass Spectrometry (SID-MS) utilizing Erythritol-13C4 as an internal standard is the undisputed gold standard. This guide objectively compares the two primary analytical platforms—LC-MS/MS and GC-MS/MS—and provides self-validating protocols to ensure uncompromising data integrity.
Endogenous erythritol metabolic pathway and its subsequent oxidation to erythronate.
Mechanistic Causality: The Superiority of Erythritol-13C4
Why is Erythritol-13C4 strictly required over external calibration or deuterium-labeled analogs? The answer lies in the physics of chromatography and ionization.
-
Eradication of the Matrix Effect: In LC-MS/MS, co-eluting matrix components (salts, lipids, proteins) compete with the analyte for charge droplets in the Electrospray Ionization (ESI) source, causing unpredictable signal suppression or enhancement. Erythritol-13C4 (+4 Da mass shift) experiences the exact same matrix environment as endogenous erythritol. By measuring the ratio of the light-to-heavy isotopes, matrix effects are mathematically canceled out.
-
Avoidance of the Kinetic Isotope Effect: Deuterium-labeled standards (e.g., Erythritol-d6) often exhibit slight retention time shifts in chromatography due to the kinetic isotope effect (deuterium alters the molecule's interaction with the stationary phase). Carbon-13 labeling ensures perfect co-elution, guaranteeing that the internal standard and the analyte are ionized at the exact same millisecond[1].
Comparative Performance: LC-MS/MS vs. GC-MS/MS
The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) depends on the matrix complexity and sensitivity requirements.
-
LC-MS/MS (HILIC or Ion-Exchange): Erythritol is highly hydrophilic and exhibits poor retention on standard reversed-phase (C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized amino-bound polymer columns are required[3]. LC-MS/MS is preferred for high-throughput clinical screening because it requires no derivatization[4].
-
GC-MS/MS: Because polyols are non-volatile, they must be chemically derivatized (e.g., acetylation or silylation) prior to GC analysis[5]. While sample preparation is more laborious, GC-MS/MS offers superior chromatographic resolution of isomers and exceptional sensitivity for trace-level detection.
Quantitative Performance Data
| Analytical Parameter | LC-MS/MS (HILIC / ESI-MRM) | GC-MS/MS (Derivatized / EI) |
| Primary Application | High-throughput biofluid screening | Trace-level confirmatory analysis |
| Sample Preparation | Simple (Protein Precipitation) | Complex (Drying + Derivatization) |
| Limit of Detection (LOD) | ~0.05 - 0.1 µg/mL | ~0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.25 µg/mL | ~0.1 µg/mL |
| Accuracy (Recovery Rate) | 90% - 110%[3] | 85% - 115% |
| Precision (Intra-day CV) | < 5.0%[3] | < 8.0% |
| Isomer Resolution | Good (Requires optimized columns) | Excellent |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. This means the workflow inherently checks for extraction efficiency, instrument drift, and baseline interference.
Workflow of Stable Isotope Dilution (SID) mass spectrometry using Erythritol-13C4.
LC-MS/MS Workflow (High-Throughput)
Mechanism: Protein precipitation followed by HILIC separation and negative-ion electrospray ionization.
-
Internal Standard Spiking: Aliquot 50 µL of plasma or urine into a microcentrifuge tube. Immediately spike with 10 µL of Erythritol-13C4 working solution (10 µM) to establish the baseline isotopic ratio[6].
-
Protein Precipitation: Add 400 µL of cold methanol/acetonitrile (2:1 v/v) to denature proteins and release bound analytes. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 21,000 × g for 5 minutes at 4°C to pellet the precipitated proteins[6]. Transfer the supernatant to an autosampler vial.
-
LC Separation: Inject 2 µL onto an Aminex HPX-87C or equivalent HILIC column. Use an isocratic mobile phase of Acetonitrile/Water containing 10 mM ammonium acetate to drive the formation of stable adducts[3][4].
-
MS/MS Detection: Operate the triple quadrupole in negative ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transitions:
GC-MS/MS Workflow (High-Sensitivity)
Mechanism: Chemical derivatization to increase volatility, followed by electron ionization (EI).
-
Spike and Dry: Aliquot 50 µL of sample, spike with Erythritol-13C4, and evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Causality: Any residual water will quench the subsequent derivatization reaction.
-
Derivatization (Acetylation): Add 50 µL of acetic anhydride and 50 µL of pyridine to the dried residue[5]. Incubate at 60°C for 30 minutes to convert hydroxyl groups into acetyl esters.
-
Reconstitution: Evaporate the derivatization reagents under nitrogen and reconstitute the residue in 100 µL of hexane.
-
GC Separation: Inject 1 µL (splitless mode) onto a DB-5MS capillary column. Program a temperature ramp from 80°C to 280°C.
-
MS Detection: Utilize EI mode and monitor the specific fragment ions corresponding to the acetylated light and heavy erythritol derivatives.
System Validation & Quality Control (QC)
To ensure the protocol is self-validating, the following QC architecture must be implemented in every batch:
-
Zero-Standard (Matrix + IS): Confirms that the Erythritol-13C4 standard is isotopically pure and does not contain unlabeled erythritol that would falsely elevate patient results.
-
Surrogate Matrix Calibration: Because a "true blank" biological matrix devoid of endogenous erythritol does not exist, calibration curves must be built in a surrogate matrix (e.g., 5% BSA in PBS) or utilizing the method of standard additions.
-
Ion Ratio Verification: Monitor a secondary qualifier transition for both the analyte and the IS. If the ratio between the quantifier and qualifier ions deviates by >20% from the reference standard, peak integration must be rejected due to co-eluting isobaric interference.
References
- Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism. PubMed / NIH. 2.[Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods]. PubMed / NIH.
- Development and application of a multi-sugar assay to assess intestinal permeability. PMC / NIH.
- Quantitative GC-MS measurement of erythritol and erythronate in dried blood spots.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and application of a multi-sugar assay to assess intestinal permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Erythritol-13C4: Laboratory Disposal & Handling Guide
[1]
Executive Summary
Erythritol-13C4 is a stable isotope-labeled compound, NOT a radioisotope. It does not emit radiation and must not be disposed of in radioactive waste streams.[1]
While the substance itself is chemically non-hazardous (GRAS status for the unlabeled analog), laboratory best practices dictate that it be handled through Chemical Waste channels rather than municipal trash or drains, primarily to maintain strict EHS compliance and prevent "unknown white powder" alarms.
Immediate Action Directive:
-
Do NOT place in radioactive waste containers (Red/Yellow bags).
-
Do NOT mix with hazardous solvents unless necessary for analysis.
-
DO label clearly as "Non-Hazardous Chemical Waste" if disposing of the pure substance.
Material Characterization & Risk Assessment
Before disposal, you must validate the material's state.[1][2][3][4] In a drug development context, this material is often used as an Internal Standard (IS) for mass spectrometry.
| Property | Specification | Operational Implication |
| Chemical Name | Erythritol-13C4 (Meso-Erythritol-13C4) | Labeled at all 4 carbon positions. |
| CAS Number | N/A (Labeled) / 149-32-6 (Unlabeled) | Use unlabeled CAS for general safety data reference. |
| Radioactivity | NONE (Stable Isotope) | Critical: Does not require decay time or RSO approval. |
| Toxicity | Low / Non-Toxic | Generally Recognized As Safe (GRAS). |
| Physical State | White Crystalline Solid | Hygroscopic; keep tightly sealed until disposal. |
| Solubility | High (Water) | Readily dissolves; affects drain disposal decisions. |
The Critical Distinction: Stable vs. Radioactive
Senior Scientist Insight: The most common compliance error with 13C reagents is misidentifying them as radioactive (14C). This mistake triggers expensive, unnecessary radioactive waste processing fees.
-
Carbon-13 (13C): A naturally occurring stable isotope (approx. 1.1% of all carbon). It is used for NMR and Mass Spectrometry. Disposal = Chemical Waste. [2][5][6]
-
Carbon-14 (14C): A radioisotope.[7] Disposal = Radioactive Waste. [8]
Verification Step: Check the vial label. If it says "Stable Isotope" or "13C", it goes to the chemical stream.
Disposal Decision Logic (Workflow)
The following diagram illustrates the decision process for disposing of Erythritol-13C4 based on its physical state and solvent mixture.
Figure 1: Decision matrix for Erythritol-13C4 disposal. Note that "Preferred" paths prioritize EHS consistency over regulatory minimums.
Detailed Disposal Protocols
Scenario A: Pure Solid (Expired or Excess Material)
Context: You have a vial of powder that is expired or no longer needed.
-
Container Selection: Use the original container if possible. If transferring, use a clear HDPE or glass jar.
-
Labeling: Apply a standard hazardous waste label.
-
Constituents: "Erythritol-13C4 (Non-Hazardous)."
-
Hazard Checkboxes: Leave blank or check "Non-Regulated" (depending on your facility's tag system).
-
-
Defacing: If disposing of the empty bottle later, you must deface the label (black out the chemical name) to prevent it being mistaken for a hazardous unknown in the trash.
-
Disposal: Place in the "Solid Chemical Waste" drum.
-
Why not the trash? While legal in many jurisdictions, throwing white powders in the trash alarms cleaning staff and can lead to building evacuations.
-
Scenario B: HPLC Waste (Mixed with Solvents)
Context: You have run an LC-MS/MS assay. The erythritol is dissolved in Acetonitrile/Water or Methanol/Water.
-
The Driver: The solvent dictates the toxicity, not the erythritol.
-
Segregation:
-
If mixed with Acetonitrile/Methanol: Dispose in Flammable Organic Waste .
-
If mixed with Acids (Formic/Acetic): Dispose in Acidic Organic Waste .
-
-
Labeling: List "Erythritol" as a trace contaminant (<0.1%) on the waste tag.
Scenario C: Aqueous Solution (Buffer/Water only)
Context: Stock solutions in pure water.
-
Check pH: Ensure pH is between 5.0 and 9.0.
-
Drain Disposal (Conditional):
-
If your facility permits drain disposal of sugar solutions: Pour down the sink with water running for 2 minutes (100-fold dilution).
-
Senior Scientist Warning: Many modern labs have a "Zero Liquid Discharge" policy for chemicals to protect plumbing and permit statuses. If unsure, default to Liquid Chemical Waste (Non-Hazardous) .
-
Scientific Integrity & Sustainability
As a Senior Scientist, I urge you to consider the value of the material before disposal.
-
Cost Recovery: 13C-labeled compounds are significantly more expensive than native compounds. If the material is unopened and unexpired, consider:
-
Transferring to another internal lab group.
-
Contacting a surplus chemical exchange (if your institution has one).
-
-
Waste Minimization:
-
Do not create large stock solutions (e.g., 100 mL) if you only need 10 µL for an internal standard spike.
-
Prepare stocks in small aliquots (e.g., 1 mL) and freeze them to extend stability, reducing the frequency of disposal due to expiration.
-
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: Erythritol (Product E7500). (Accessed 2026).[9]
-
U.S. Environmental Protection Agency (EPA). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Cornell University EHS. Drain Disposal of Chemicals Guidelines. (Standard academic reference for sugar alcohol disposal).
-
Cambridge Isotope Laboratories. Stable Isotope Safety & Handling.
Sources
- 1. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 2. unsw.edu.au [unsw.edu.au]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. ehs.colostate.edu [ehs.colostate.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. nems.nih.gov [nems.nih.gov]
- 7. unols.org [unols.org]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 9. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
Operational Guide: Safe Handling & Logistics for Erythritol-13C4
Executive Summary & Risk Context
Erythritol-13C4 (1,2,3,4-Butanetetrol-13C4) is a stable isotope-labeled sugar alcohol primarily used as an internal standard in mass spectrometry (LC-MS/GC-MS) for metabolomics and pharmacokinetic studies.
While the chemical toxicity of erythritol is negligible (GRAS status), the operational risk is high due to the compound's cost and the sensitivity of the analytical instruments it calibrates. The primary safety objective is not merely protecting the scientist from the chemical, but protecting the chemical from the scientist (contamination) and the environment (humidity/static).
Critical Distinction: Erythritol-13C4 is a stable isotope , not a radioisotope. It does not emit radiation.[1][2] Do not use radioactive waste protocols.
Hazard Profile & PPE Matrix
Chemical Hazard Assessment
-
Toxicity: Low. Non-toxic by ingestion, skin contact, or inhalation under normal conditions.
-
Physical Hazards: Combustible dust potential if handled in kilogram quantities (unlikely for standards).
-
Reactivity: Stable. Incompatible with strong oxidizing agents.[1][3][4][5]
-
Analytical Hazard: Keratin/Skin Oil Contamination. Human skin is rich in organic compounds that can interfere with trace-level MS analysis.
Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory to maintain ISO 17025 compliance and sample integrity.
| PPE Category | Specification | Rationale (Causality) |
| Respiratory | Fume Hood (Primary) or N95 (Secondary) | Prevents inhalation of fine particulates; protects the sample from user's breath (moisture/biological contaminants). |
| Hand Protection | Nitrile Gloves (Powder-Free, 4-5 mil) | Latex proteins can interfere with MS signals. Powder-free prevents particulate contamination of the standard. |
| Eye Protection | Chemical Safety Goggles | Standard GLP requirement. Prevents ocular irritation from fine dust. |
| Body Protection | Lab Coat (Cotton/Poly blend, buttoned) | Prevents skin cell shedding (keratin) from falling into the weighing vessel. |
| Static Control | Anti-static Wrist Strap (Recommended) | Erythritol powder can be static-prone; static discharge can scatter milligrams of expensive standard. |
Operational Protocol: Handling & Preparation
A. Receiving & Storage[1][4][6]
-
Inspection: Upon receipt, verify the seal integrity. If the septum is pierced or the cap is loose, quarantine the material.
-
Environment: Store at Room Temperature (20-25°C) in a desiccator.
-
Why: Although erythritol is non-hygroscopic compared to other sugars, moisture can cause clumping, making micro-weighing inaccurate.
-
B. Weighing Procedure (Critical Control Point)
Objective: Weigh out exactly 10.0 mg for stock solution without cross-contamination.
-
De-static: Pass an anti-static gun (e.g., Zerostat) over the vial and the weighing boat.
-
Environment: Place balance inside a clean fume hood with low airflow turbulence.
-
Transfer: Use a clean, solvent-washed stainless steel spatula. Do not use plastic spatulas (high static risk).
-
Closure: Immediately recap the stock vial. Parafilm is recommended for long-term storage to prevent slow moisture ingress.
C. Solubilization (Stock Solution)
Target: 1 mg/mL in 50:50 Methanol:Water (LC-MS Grade).
-
Solvent Choice: Use only LC-MS grade solvents. HPLC grade may contain trace plasticizers (phthalates) that interfere with isotope detection.
-
Dissolution: Erythritol-13C4 dissolves readily in water.[5]
-
Step 1: Add water component first to ensure full dissolution.
-
Step 2: Add methanol second. (Adding high organic content first may precipitate the sugar).
-
-
Vortex: Vortex for 30 seconds. Sonicate if visual particulates remain.
Disposal & Waste Management
Although Erythritol is biodegradable, laboratory standards must be disposed of via chemical waste streams to adhere to "Cradle-to-Grave" tracking.
| Waste Stream | Classification | Procedure |
| Solid Waste | Non-Hazardous Chemical Debris | Place empty vials, contaminated gloves, and weighing boats in the solid chemical waste bin. Do not trash. |
| Liquid Waste | Organic Solvent Waste | Stock solutions (containing Methanol/Acetonitrile) must go to "Organic Waste." Do not pour down the drain. |
| Spill Cleanup | Low Hazard | 1. Dampen a paper towel (wet wipe method) to avoid scattering dust.2. Wipe area.3.[1] Dispose of towel in solid chemical waste. |
Workflow Visualization
The following diagram illustrates the "Chain of Custody" for the standard to ensure analytical integrity.
Figure 1: Operational lifecycle of Erythritol-13C4, highlighting the Critical Control Zone where contamination risk is highest.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 222285, Erythritol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
